molecular formula C8H10N2O B2597441 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one CAS No. 1496334-19-0

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2597441
CAS No.: 1496334-19-0
M. Wt: 150.181
InChI Key: MXUXSMOWOXQABA-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1496334-19-0) is an organic compound with the molecular formula C 8 H 10 N 2 O and a molecular weight of 150.18 g/mol . This solid powder is classified as a 3,4-dihydropyrimidinone (DHPM), a scaffold recognized in medicinal chemistry as a "privileged structure" due to its recurrent presence in compounds with diverse biological activities . The core dihydropyrimidinone structure is of immense biological importance and is known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antiviral, antitumor, antimalarial, and antibacterial activities . Furthermore, certain DHPM derivatives have been investigated as calcium channel blockers and α 1a -adrenoceptor-selective antagonists . The specific 2-methylcyclopropyl substituent on this DHPM core may offer unique steric and electronic properties, making it a valuable intermediate for further chemical exploration and derivatization in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methylcyclopropyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-4-6(5)8-9-3-2-7(11)10-8/h2-3,5-6H,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXSMOWOXQABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Biginelli Reaction with 2-Methylcyclopropanecarboxaldehyde: Exploring New Frontiers in Dihydropyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biginelli reaction, a classic multicomponent reaction, has remained a cornerstone of heterocyclic synthesis for over a century, providing efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and antiviral compounds.[2][3] While traditionally employing aromatic aldehydes, the use of aliphatic and structurally unique aldehydes presents an opportunity to expand the chemical space of accessible DHPMs. This technical guide delves into the uncharted territory of the Biginelli reaction with 2-methylcyclopropanecarboxaldehyde, a chiral and sterically demanding substrate. We will explore the mechanistic nuances, propose a robust synthetic protocol, discuss the anticipated stereochemical outcomes, and provide a comprehensive guide to the characterization of the resulting novel cyclopropyl-substituted dihydropyrimidinones. This document serves as a forward-looking resource for researchers aiming to innovate within the field of multicomponent reactions and drug discovery.

The Biginelli Reaction: A Timeless Multicomponent Synthesis

First reported by Pietro Biginelli in 1891, this one-pot reaction convenes an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) under acidic conditions to yield a dihydropyrimidinone.[2] The classical approach often suffered from harsh conditions and low yields, particularly with aliphatic aldehydes.[4][5] The advent of modern catalysis, especially the use of Lewis acids, has significantly broadened the scope and efficiency of the Biginelli reaction.[6]

Mechanistic Overview: The Iminium Pathway

The most widely accepted mechanism for the Lewis acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[4] The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, enhancing its electrophilicity. Urea then attacks the activated carbonyl, and subsequent dehydration leads to the crucial N-acyliminium ion. This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. The resulting open-chain ureide undergoes intramolecular cyclization and dehydration to furnish the final dihydropyrimidinone product.

Biginelli_Mechanism Aldehyde R-CHO ActivatedAldehyde R-CHO-LA Aldehyde->ActivatedAldehyde + LA Urea H₂N(C=O)NH₂ LewisAcid Lewis Acid (LA) Iminium [R-CH=N(H)CONH₂]⁺ ActivatedAldehyde->Iminium + Urea - H₂O Adduct Open-chain Ureide Iminium->Adduct + Ketoester Ketoester β-Ketoester (Enol form) DHPM Dihydropyrimidinone Adduct->DHPM Cyclization - H₂O

Caption: Kappe's proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

The Challenge and Opportunity of 2-Methylcyclopropanecarboxaldehyde

The use of 2-methylcyclopropanecarboxaldehyde as the aldehyde component in the Biginelli reaction introduces several intriguing aspects for the synthetic chemist:

  • Steric Hindrance: The cyclopropyl group, particularly with a methyl substituent at the 2-position, presents significant steric bulk around the aldehyde functionality. This can influence the reaction rate and may require optimized catalytic conditions to overcome.

  • Chirality and Stereochemistry: 2-Methylcyclopropanecarboxaldehyde is a chiral molecule. Its use in the Biginelli reaction will generate a new stereocenter at the C4 position of the dihydropyrimidinone ring. This leads to the formation of diastereomers, and controlling the diastereoselectivity is a key challenge and a significant opportunity for asymmetric synthesis.[7][8]

  • Electronic Effects: The cyclopropyl group is known to have unique electronic properties, behaving somewhat like a double bond in its ability to stabilize adjacent positive charges. This could influence the stability of the N-acyliminium intermediate and potentially affect the reaction pathway.

Proposed Synthetic Approach

Synthesis of 2-Methylcyclopropanecarboxaldehyde

As 2-methylcyclopropanecarboxaldehyde is not a common commercially available starting material, a reliable synthetic route is necessary. A plausible approach involves the Simmons-Smith cyclopropanation of a suitable α,β-unsaturated aldehyde or the oxidation of the corresponding alcohol. For instance, the oxidation of 2-methylcyclopropanemethanol, which can be synthesized from commercially available precursors, offers a direct route.[9]

Protocol for Oxidation of 2-Methylcyclopropanemethanol:

  • Reagents and Equipment: 2-methylcyclopropanemethanol, pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane), anhydrous dichloromethane (DCM), silica gel, magnetic stirrer, round-bottom flask, and standard glassware for workup and purification.

  • Procedure:

    • To a stirred suspension of PCC in anhydrous DCM, add a solution of 2-methylcyclopropanemethanol in DCM dropwise at room temperature.

    • Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclopropanecarboxaldehyde.

    • Purify the aldehyde by distillation or column chromatography.

Biginelli Reaction with 2-Methylcyclopropanecarboxaldehyde

Given the anticipated steric hindrance of the aldehyde, a robust Lewis acid catalyst is recommended to drive the reaction efficiently. Ytterbium(III) triflate (Yb(OTf)₃) is an excellent candidate due to its high catalytic activity and tolerance to various functional groups.[6]

Detailed Experimental Protocol:

Experimental_Workflow Start Start Reagents Combine: - 2-Methylcyclopropanecarboxaldehyde - Ethyl Acetoacetate - Urea - Yb(OTf)₃ - Acetonitrile Start->Reagents Reaction Reflux at 80°C (Monitor by TLC) Reagents->Reaction Workup Quench with water Extract with Ethyl Acetate Reaction->Workup Purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Workup->Purification Chromatography Column Chromatography (Silica gel, Hexane:EtOAc) Purification->Chromatography Product Characterize Product: - NMR (¹H, ¹³C) - IR - Mass Spectrometry Chromatography->Product End End Product->End

Caption: Experimental workflow for the Biginelli reaction with 2-methylcyclopropanecarboxaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylcyclopropanecarboxaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ytterbium(III) triflate (10 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (5-10 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the aldehyde.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the diastereomeric products.

Anticipated Results and Discussion

Stereochemical Considerations

The reaction between a racemic mixture of (R/S)-2-methylcyclopropanecarboxaldehyde and the achiral β-ketoester and urea will result in the formation of two pairs of enantiomers (four stereoisomers in total). The key is the relative stereochemistry between the C4-cyclopropyl group and the newly formed stereocenter. The diastereomeric ratio will be influenced by the steric interactions in the transition state during the nucleophilic attack of the enol on the iminium ion. It is plausible that the reaction will exhibit some degree of diastereoselectivity, favoring the formation of the less sterically hindered diastereomer. The use of a chiral catalyst could potentially lead to an enantioselective Biginelli reaction, affording an optically active product.[10][11]

ParameterExpected OutcomeRationale
Yield Moderate to GoodLewis acid catalysis should overcome the steric hindrance of the aldehyde.[12]
Diastereoselectivity ModerateSteric interactions between the methyl group on the cyclopropane ring and the incoming nucleophile will likely favor one diastereomer over the other.
Reaction Time 4-12 hoursAliphatic aldehydes can be less reactive than aromatic counterparts, potentially requiring longer reaction times.[5]
Characterization of the Product: 4-(2-Methylcyclopropyl)-6-methyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one

The structure of the synthesized dihydropyrimidinone can be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the dihydropyrimidinone core, including two distinct NH protons, a quartet and a triplet for the ethyl ester, and a singlet for the C6-methyl group. The C4 proton will appear as a doublet coupled to one of the NH protons. The protons of the 2-methylcyclopropyl group will exhibit complex splitting patterns in the aliphatic region, providing valuable information about the relative stereochemistry of the diastereomers.[13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the characteristic carbonyl carbons of the ester and urea moieties, as well as the sp³-hybridized C4 and the sp²-hybridized C5 and C6 of the dihydropyrimidinone ring. The signals for the cyclopropyl ring carbons will appear at high field.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the urea moiety, the C=O stretching of the ester and urea groups, and C=C stretching of the dihydropyrimidinone ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the product.[14]

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for exploring the Biginelli reaction with the novel substrate, 2-methylcyclopropanecarboxaldehyde. By leveraging the power of Lewis acid catalysis, the synthesis of unique cyclopropyl-substituted dihydropyrimidinones is within reach. The inherent chirality of the starting aldehyde opens up exciting possibilities for the diastereoselective and potentially enantioselective synthesis of these compounds. The protocols and characterization guidelines presented here are intended to empower researchers to push the boundaries of multicomponent reactions and to generate novel molecular architectures with potential applications in drug discovery and development. Further investigations could focus on employing chiral catalysts to control the absolute stereochemistry of the products and to explore the biological activities of these new chemical entities.

References

  • Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Ber. Dtsch. Chem. Ges.1891, 24 (1), 1317–1319.
  • Kappe, C. O. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. J. Org. Chem.1997 , 62 (21), 7201–7204. [Link]

  • Biginelli reaction - Wikipedia. [Link]

  • An Improved Protocol for Biginelli Reaction - Scientific Research Publishing. [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction - MDPI. [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Link]

  • Highly Enantioselective Organocatalytic Biginelli Reaction | Journal of the American Chemical Society - ACS Publications. [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol - Arkivoc. [Link]

  • stereoselectivity of the biginelli reaction catalyzed by chiral primary amine: a computational study. [Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst - Taylor & Francis. [Link]

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units. [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC. [Link]

  • Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - ResearchGate. [Link]

  • Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - PubMed Central. [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts - PMC. [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts | Organic Letters - ACS Publications - ACS.org. [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC. [Link]

  • Highly Enantio- and Diastereoselective Tandem Generation of Cyclopropyl Alcohols with up to Four Contiguous Stereocenters - Organic Chemistry Portal. [Link]

  • The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed. [Link]

  • Biginelli reaction – Knowledge and References - Taylor & Francis. [Link]

  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. [Link]

  • INTERRELATION OF CHEMICAL SHIFTS IN THE SPECTRA OF NMR 13C OF FUNCTIONALLLY SUBSTITUTED CYCLOPROPYL STYRENES AND SOME PARAMETERS OF THEIR REACTIVITY. [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC. [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. [Link]

  • Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation towards the chemical synthesis of novel trifluorinated dihydro- and tetrahydropyrimidinones as antiproliferative agents | ChemRxiv. [Link]

  • Dihydropyrimidinones Against Multiresistant Bacteria - Frontiers. [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives - Der Pharma Chemica. [Link]

  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION - Chemistry Journal of Moldova. [Link]

  • 1 H NMR spectrum of compound 6b. | Download Scientific Diagram - ResearchGate. [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

  • Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes | Request PDF - ResearchGate. [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed. [Link]

  • Synthesis of Dimethyl Cyclopentane - YouTube. [Link]

Sources

Advanced Characterization Framework for Novel N-Alkyl-3,4-Dihydropyrimidin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural Elucidation, Regiochemical Assignment, and Functional Profiling

Executive Summary: The Biginelli Scaffold Evolution

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, synthesized via the venerable Biginelli reaction, represents a "privileged structure" in medicinal chemistry. While the core scaffold is well-documented, the introduction of alkyl substituents —specifically at the N1 or N3 positions, or via S-alkylation of thione precursors—presents significant characterization challenges.

The term "2-alkyl-dihydropyrimidinone" is often a nomenclature shorthand used in rapid communication to describe N-alkylated derivatives (where the alkyl group modifies the urea/amide motif) or 2-alkylthio variants. This guide focuses on the critical technical challenge of these derivatives: establishing unambiguous regiochemistry (N1 vs. N3 vs. O-alkylation) and validating the integrity of the heterocycle for pharmacological screening (e.g., Calcium channel modulation, Eg5 inhibition).

Synthetic Context & Regiochemical Challenges

To characterize these molecules, one must understand their genesis. The functionalization of the DHPM core usually occurs via two pathways:

  • Pre-synthetic modification: Using N-alkyl ureas in the Biginelli condensation (predictable).

  • Post-synthetic alkylation: Treating the DHPM core with alkyl halides (unpredictable).

The Critical Problem: The DHPM scaffold contains an ambident nucleophilic system (-NH-C=O-NH-). Alkylation can theoretically occur at N1 , N3 , or the Oxygen (O-alkylation), leading to regioisomers with vastly different biological profiles.

Visualization: The Regioselectivity Problem

The following diagram outlines the synthetic divergence and the necessity for rigorous characterization.

DHPM_Synthesis_Flow Start Biginelli Precursors (Aldehyde, Urea, Beta-Keto Ester) Core Parent DHPM Scaffold (3,4-dihydropyrimidin-2(1H)-one) Start->Core Acid Cat. / Heat Alkylation Base-Catalyzed Alkylation (R-X, Cs2CO3/K2CO3) Core->Alkylation N1 N1-Alkyl Isomer (Thermodynamically Favored) Alkylation->N1 Major Product N3 N3-Alkyl Isomer (Sterically Hindered) Alkylation->N3 Minor Product O_Alkyl O-Alkyl Isomer (Kinetic/Solvent Dependent) Alkylation->O_Alkyl Rare (conditions specific)

Figure 1: Synthetic pathway illustrating the divergence of alkylated DHPM regioisomers. N1-alkylation is typically favored but requires spectroscopic confirmation.

Spectroscopic Characterization Protocol

This section details the self-validating logic required to confirm the structure of a novel 2-alkyl (N-alkyl) DHPM.

Infrared (IR) Spectroscopy: The First Checkpoint

IR provides the first evidence of successful alkylation and can hint at N- vs. O-alkylation.

Functional GroupParent DHPM (

, cm

)
N-Alkyl Derivative (

, cm

)
O-Alkyl Derivative (

, cm

)
Mechanistic Insight
NH Stretch 3200–3400 (Broad, Doublet)3200–3300 (Single band)3300 (Weak/Single)Loss of one NH indicates mono-alkylation.
C=O (Amide) 1680–1720 (Strong)1660–1700 (Shifted)Absent or >1600Critical: Retention of C=O rules out O-alkylation.
C=C (Ring) 1640–16601640–16601580–1620Aromatization (oxidation) shifts these bands significantly.
Nuclear Magnetic Resonance (NMR): The Gold Standard

1H and 13C NMR are insufficient on their own to distinguish N1 from N3 isomers due to overlapping electronic environments. 2D NMR is mandatory.

Protocol: Distinguishing N1 vs. N3 Alkylation

Hypothesis: The N1 position is less sterically hindered than N3 (which is flanked by the C4-aryl group and C2-carbonyl). However, electronic effects dominate.

  • N1-H is typically the downfield singlet (~9.0–10.0 ppm).

  • N3-H is often broader or slightly upfield (~7.0–8.0 ppm) due to C4-aryl shielding.

Step-by-Step Assignment Logic:

  • 1H NMR: Observe the disappearance of the specific NH signal.

    • Observation: If the signal at ~9.2 ppm disappears and the signal at ~7.5 ppm remains, N1-alkylation is suggested.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test.

    • Target: Look for correlations between the new alkyl protons (e.g., N-CH2-) and the ring carbons.

    • N1-Alkyl: The alkyl protons will show a strong 3-bond correlation (

      
      ) to C6  (the methyl-bearing carbon) and C2  (carbonyl).
      
    • N3-Alkyl: The alkyl protons will show a 3-bond correlation to C4 (the chiral center) and C2 .

    • Note: Correlation to C4 is the "smoking gun" for N3-alkylation.

Visualization: NMR Decision Logic

NMR_Logic_Tree Start Purified Derivative (1H NMR Spectrum) Check_NH Check NH Signals (Compare to Parent) Start->Check_NH NH_Loss One NH Signal Lost Check_NH->NH_Loss No_NH_Loss Both NH Present Check_NH->No_NH_Loss HMBC_Step Run HMBC Experiment (Focus: Alkyl Protons -> Ring Carbons) NH_Loss->HMBC_Step Result_Fail Check for O-Alkylation (No C=O in 13C NMR) No_NH_Loss->Result_Fail Synthesis Failed Corr_C6 Correlation to C6 (Methyl-C) NO Correlation to C4 HMBC_Step->Corr_C6 Corr_C4 Correlation to C4 (Chiral-C) Strong Correlation to C2 HMBC_Step->Corr_C4 Result_N1 Conclusion: N1-Alkyl Isomer Corr_C6->Result_N1 Result_N3 Conclusion: N3-Alkyl Isomer Corr_C4->Result_N3

Figure 2: NMR logic tree for unambiguous assignment of DHPM regioisomers.

Mass Spectrometry (MS)

While MS confirms molecular weight, fragmentation patterns can support structural claims.

  • Retro-Biginelli Fragmentation: DHPMs typically undergo a retro-Diels-Alder-like fragmentation or cleavage of the C4-aryl bond.

  • N-Alkyl Effect: N-alkyl derivatives often show a stable fragment ion corresponding to the [N-alkyl urea]+ species, which is absent in the parent compound.

Functional & Biological Profiling

Once the structure is confirmed as a Novel N-Alkyl-DHPM , it must be profiled for drug-likeness.

Physical Properties & Stability
  • Solubility: N-alkylation typically increases lipophilicity (LogP) and organic solubility compared to the parent urea, which is often high-melting and insoluble.

  • Chiral Stability: The C4 position is a chiral center. In acidic solutions, DHPMs can racemize or oxidize to pyrimidines.

    • Test: Monitor optical rotation over 24h in simulated gastric fluid (pH 1.2).

Pharmacological Context (Why do this?)

References to Monastrol and Calcium Channel Blockers are essential here.

  • Eg5 Inhibition (Anticancer): Monastrol (a DHPM) inhibits kinesin Eg5.[1] Structure-Activity Relationship (SAR) studies show that N1-alkylation often decreases activity compared to the free NH, whereas S-alkylation (of thiones) can modulate potency [1].

  • Calcium Channel Blockers: Similar to nifedipine, DHPMs block L-type calcium channels. The orientation of the C4-aryl group (controlled by N-substituents) is critical for receptor fitting [2].

Experimental Protocol: General Synthesis & Purification

Standardized procedure for replication.

Synthesis of N1-Alkyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one:

  • Core Synthesis: Reflux mixture of Aryl Aldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), and Urea (15 mmol) in Ethanol (20 mL) with catalytic HCl (5 drops) for 4-6 hours. Cool, filter precipitate, recrystallize from EtOH.

  • Alkylation: Dissolve Parent DHPM (1 mmol) in dry DMF (5 mL). Add Cs2CO3 (1.2 mmol) and stir for 15 min at RT (Activation of N1).

  • Addition: Add Alkyl Halide (1.1 mmol) dropwise. Stir at RT for 2-4 hours (TLC monitoring).[2]

    • Note on Base: Cs2CO3 is preferred over K2CO3 or NaH for regioselectivity toward N1 over O-alkylation [2].

  • Workup: Pour into ice water. Filter solid or extract with EtOAc.

  • Purification: Column chromatography (Hexane:EtOAc 7:3). N-alkyl products usually have higher Rf than parents.

References

  • RSC Advances : "Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications."

  • European Journal of Medicinal Chemistry : "Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase."[3]

  • Bioorganic & Medicinal Chemistry Letters : "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."

  • Organic Chemistry Portal : "Biginelli Reaction - Mechanism and Recent Literature."

Sources

Technical Monograph: 2-(2-Methylcyclopropyl)pyrimidin-4(3H)-one Scaffolds

[1]

Nomenclature & Stereochemical Identity

In the context of IUPAC nomenclature and precision chemistry, the name 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one requires rigorous deconstruction. While chemically descriptive, it represents a semi-systematic convention often found in legacy patents.[1]

The "3,4-Dihydro" Convention vs. IUPAC PIN

The term "3,4-dihydro" in this context is historically used to indicate the saturation of the N3 position and the presence of a carbonyl at C4, distinguishing the lactam tautomer from the lactim (4-hydroxypyrimidine).[1]

However, modern IUPAC recommendations (Blue Book P-14.3.4.[1]1) designate the Preferred IUPAC Name (PIN) based on the retained hydrogen atom of the heterocycle.

  • Legacy Name: 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one[1]

  • IUPAC PIN: 2-(2-Methylcyclopropyl)pyrimidin-4(3H)-one [1]

This distinction is critical for database searching (e.g., CAS, Reaxys), as the "dihydro" prefix can erroneously imply saturation of the C5-C6 double bond (forming a tetrahydro- scaffold) rather than the tautomeric population of the aromatic system.[1]

Stereochemical Resolution

The substituent 2-methylcyclopropyl introduces significant stereochemical complexity. The cyclopropane ring possesses two chiral centers (C1' and C2'), resulting in four potential stereoisomers.[1] A precise technical description must define the relative configuration (cis vs. trans) and absolute configuration (R vs. S).[1]

DescriptorConfigurationRelationship
Trans-racemate (1R, 2R) + (1S, 2S)Methyl group trans to pyrimidine
Cis-racemate (1R, 2S) + (1S, 2R)Methyl group cis to pyrimidine

Editorial Note: In drug development, the trans-isomer is frequently prioritized due to lower steric clash with the N3-H of the pyrimidinone ring, which facilitates better binding pocket accommodation.[1]

Structural Dynamics: Tautomeric Equilibrium

Understanding the tautomeric preference of this scaffold is non-negotiable for accurate docking studies and pharmacophore modeling. Pyrimidin-4-ones exist in a dynamic equilibrium between the oxo (lactam) and hydroxy (lactim) forms.[1]

The Lactam Predominance

Experimental data and ab initio calculations (MP2/6-311++G(d,p)) confirm that the 3H-oxo tautomer (Structure A below) is the dominant species in both the solid state and polar solvents.[1] This is driven by the high resonance energy of the amide-like linkage.[1]

  • Implication for Docking: Ligands should be modeled as the 3H-oxo tautomer, acting as a Hydrogen Bond Donor (HBD) at N3 and a Hydrogen Bond Acceptor (HBA) at C4=O.

Tautomerismcluster_0Dominant Species (Solution/Solid)cluster_1Minor SpeciesNodeA3H-Pyrimidin-4-one(Lactam Form)N3-H DonorC4=O AcceptorNodeB4-Hydroxypyrimidine(Lactim Form)O-H DonorN3 AcceptorNodeA->NodeB  K_taut << 1  captionFigure 1: Tautomeric equilibrium heavily favors the 3H-lactam form due to amidic resonance stability.

[1]

Synthetic Methodology

The synthesis of 2-substituted pyrimidin-4(3H)-ones is best achieved via condensation of an amidine with a

1
Retrosynthetic Analysis

The disconnection approach reveals two key precursors:[1][2]

  • 2-Methylcyclopropanecarboxamidine: Derived from the corresponding nitrile.

  • Ethyl Propiolate (or Ethyl Formylacetate equivalent): Provides the C4-C5-C6 fragment.

SynthesisTargetTARGET SCAFFOLD2-(2-Methylcyclopropyl)pyrimidin-4(3H)-oneIntermediateINTERMEDIATEAmidine HydrochlorideTarget->Intermediate Cyclization (NaOEt/EtOH) Precursor1STARTING MATERIAL 12-Methylcyclopropane-carbonitrileIntermediate->Precursor1 Pinner Reaction (HCl/MeOH) Precursor2STARTING MATERIAL 2Ethyl Propiolate(or Ethyl 3,3-diethoxypropionate)captionFigure 2: Convergent synthesis via Pinner amidine formation followed by pyrimidine ring closure.

Detailed Protocol: Amidine Condensation Route

Step 1: Synthesis of 2-Methylcyclopropanecarboxamidine HCl

  • Rationale: Direct reaction of nitriles with ammonia is sluggish. The Pinner reaction converts the nitrile to an imidate ester, which is readily ammonolyzed.[1]

  • Dissolve trans-2-methylcyclopropanecarbonitrile (10 mmol) in anhydrous ethanol (5 mL) at 0°C.

  • Bubble dry HCl gas through the solution for 30 minutes until saturation.

  • Seal and stir at 4°C for 24 hours (Pinner imidate formation).

  • Precipitate the imidate hydrochloride with anhydrous ether; filter and dry.

  • Resuspend the solid in ethanolic ammonia (7N NH3 in MeOH) and stir for 48 hours at room temperature.

  • Concentrate in vacuo to yield the amidine hydrochloride .

Step 2: Cyclization to Pyrimidin-4(3H)-one

  • Rationale: Base-catalyzed condensation between the 1,3-binucleophile (amidine) and the 1,3-bielectrophile (ethyl propiolate).[1]

  • Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving sodium metal (20 mmol) in anhydrous ethanol (20 mL).[1]

  • Add the amidine hydrochloride (10 mmol) from Step 1. Stir for 15 minutes to liberate the free base; filter off NaCl if necessary.

  • Add Ethyl Propiolate (10 mmol) dropwise at room temperature. Note: Ethyl 3,3-diethoxypropionate can be used as a masked equivalent for milder conditions.[1]

  • Reflux the mixture for 6–12 hours. Monitor by TLC (formation of a UV-active, polar spot).[1]

  • Cool to room temperature and neutralize with acetic acid to pH 6–7.

  • The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.[1]

Medicinal Chemistry Utility

The 2-(2-Methylcyclopropyl)pyrimidin-4(3H)-one moiety is a privileged scaffold in modern drug design, particularly for kinase inhibitors and antiviral agents.[1]

Pharmacophore Features[3][4]
  • Cyclopropyl Group: Acts as a bioisostere for an isopropyl or ethyl group but provides conformational restriction . The rigid geometry vectors the methyl group into a specific hydrophobic pocket, potentially increasing selectivity (entropy-enthalpy compensation).[1]

  • Pyrimidinone Core: A canonical hydrogen-bonding motif. The N3-H and C4=O mimic the donor-acceptor pattern of nucleobases (Uracil/Thymine), making this scaffold highly relevant for enzymes interacting with ATP or DNA/RNA.[1]

Known Applications

This specific substructure appears in the chemical space of:

  • Hepatitis B Virus (HBV) Inhibitors: Dihydropyrimidines (HAPs) are known capsid assembly modulators.[1][2]

  • GPCR Antagonists: The cyclopropyl group is frequently used to optimize metabolic stability (blocking CYP450 oxidation sites) compared to flexible alkyl chains.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[1] Link

  • Tautomerism of Pyrimidinones: Giuliano, B. M., et al. "Tautomerism in 4-Hydroxypyrimidine."[1][3] The Journal of Physical Chemistry A, 2013.[1] Link[1]

  • Synthesis of Pyrimidinones: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series.[1] Link[1]

  • Cyclopropyl Stereochemistry: Rappoport, Z. (Ed.).[1][4] The Chemistry of the Cyclopropyl Group. Wiley, 1987.[1][4] Link[1]

  • PubChem Compound Summary: 3,4-dihydro-1H-pyrimidin-2-one (Structural Analog Reference). National Center for Biotechnology Information. Link

Technical Guide: Accelerated Discovery of Novel Dihydropyrimidinone (DHPM) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, often referred to as the "Biginelli compound," represents a privileged structure in medicinal chemistry due to its pharmacological versatility.[1] Historically limited by low yields and harsh conditions of the classical Biginelli reaction, the field has shifted toward Green Multi-Component Reactions (MCRs) .

This guide provides a technical blueprint for the rational design, accelerated synthesis, and validation of novel DHPM derivatives. It integrates microwave-assisted organic synthesis (MAOS) with specific Structure-Activity Relationship (SAR) insights for anticancer (Eg5 inhibition) and calcium channel blocking activity.

Chemical Foundation & Synthetic Strategy[2]

The Biginelli Reaction: Mechanistic Insight

To optimize yield and stereoselectivity, one must understand the reaction mechanism. While debated, the Imine Mechanism is the most widely accepted pathway for acid-catalyzed Biginelli reactions.

  • Imine Formation: The aldehyde condenses with urea to form an

    
    -acyliminium ion intermediate.
    
  • Mannich-type Addition: The enol form of the

    
    -ketoester attacks the electrophilic iminium ion.
    
  • Cyclization: Intramolecular dehydration yields the DHPM.

Understanding this causality allows researchers to tune conditions: electron-deficient aldehydes accelerate the initial condensation, while sterically hindered


-ketoesters  require stronger Lewis acid catalysis to facilitate the enol attack.
Visualization: The Imine Pathway

The following diagram illustrates the critical intermediates where reaction failures often occur (e.g., hydrolysis of the imine or failure to cyclize).

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Electrophile) Aldehyde->Iminium Condensation Urea Urea (NH2-CO-NH2) Urea->Iminium Condensation AcidCat Acid Catalyst (H+) AcidCat->Iminium Catalysis Mannich Open-Chain Ureido-Crotonate Iminium->Mannich + β-Ketoester (Nucleophilic Attack) Ketoester β-Ketoester (Enol Form) DHPM 3,4-Dihydropyrimidinone (Final Product) Mannich->DHPM Cyclization & Dehydration (-H2O)

Figure 1: The Imine Pathway for the Biginelli Reaction. The N-acyliminium ion is the rate-determining electrophile.

Rational Design & SAR Optimization

The DHPM scaffold mimics the pharmacological profile of 1,4-dihydropyridines (e.g., Nifedipine). However, subtle structural changes dramatically shift activity from calcium channel modulation to kinesin spindle protein (Eg5) inhibition.

SAR Logic Table

The following table summarizes the causal relationship between structural modifications and biological effect.

PositionModificationBiological ConsequenceMechanistic Rationale
C4 (Aryl) 3-OH Phenyl Anticancer (Eg5) Essential for binding to the allosteric site of Eg5 (Monastrol-like).
C4 (Aryl) 2-NO₂ / 3-NO₂ Ca²⁺ Channel Blocker Mimics the orthogonal aryl geometry of Nifedipine; locks conformation.
N1 Alkylation (Methyl/Ethyl) Reduced Activity (General) N1-H is often a hydrogen bond donor crucial for receptor binding pockets.
C5 Ester Bulk (Isoproyl/t-Butyl) Selectivity Tuning Larger groups restrict conformational flexibility, improving selectivity for specific channel subtypes.
C2 S (Thiourea) Increased Lipophilicity Thio-derivatives (Biginelli thiones) often show higher cell permeability but lower oxidative stability.
Case Study: Monastrol Analogs

For anticancer applications targeting Eg5, the C4-aryl moiety is the primary driver of potency. Recent studies indicate that replacing the meta-hydroxyl group with an imidazolyl group improves water solubility while maintaining cytotoxicity against MCF-7 cell lines (Nejabat et al., 2025).

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Rationale: Traditional reflux methods require 10-24 hours. Microwave irradiation (MWI) utilizes the polarity of the transition state to accelerate the reaction to minutes, adhering to Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Urea/Thiourea (1.2 mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%) or Fruit Juice (Lemon/Pineapple - 10% v/v)

  • Equipment: Monowave Synthesis Reactor (e.g., Anton Paar) or modified domestic microwave.

Step-by-Step Methodology:

  • Mixing: In a 10 mL borosilicate vial, combine the aldehyde, ethyl acetoacetate, and urea.

  • Catalysis: Add 10 mol% TBAB. Grind the mixture gently if solid to ensure contact.

  • Irradiation: Place the vial in the microwave reactor.

    • Settings: Power = 300 W, Temperature Limit = 100°C.

    • Time: Irradiate for 2–5 minutes . (Monitor via TLC every 60s).

  • Work-up:

    • Cool the reaction mixture to room temperature. It will solidify.

    • Add crushed ice/cold water (20 mL) to the solid mass.

    • Stir for 10 minutes to dissolve the catalyst (TBAB is water-soluble) and unreacted urea.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol (95%) to obtain pure crystals.

Validation Criteria:

  • Yield: Expect >85%.

  • Purity: Sharp melting point (±2°C range).

  • Identification: IR spectrum showing carbonyl stretch ~1700 cm⁻¹ and NH stretch ~3200 cm⁻¹.

Protocol B: In Vitro Cytotoxicity Screening (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for large-scale screening of DHPMs due to its better linearity and stability with chemical inhibitors.

  • Seeding: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add synthesized DHPM derivatives at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include Monastrol as a positive control.[2][3]

  • Fixation: After 48h, fix cells with cold trichloroacetic acid (TCA, 10%) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% SRB solution (dissolved in 1% acetic acid) for 30 min.

  • Quantification: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base. Measure OD at 510 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Drug Discovery Workflow Visualization

The following diagram outlines the iterative cycle for DHPM discovery, linking synthesis to biological validation.

DHPM_Discovery_Workflow Design 1. Rational Design (Scaffold Hopping/SAR) Synthesis 2. Green Synthesis (MWI / Solvent-Free) Design->Synthesis Purification 3. Purification (Recrystallization) Synthesis->Purification Characterization 4. Characterization (NMR, IR, Mass Spec) Purification->Characterization BioAssay 5. Biological Screening (Eg5 / Ca2+ Channel) Characterization->BioAssay QC Pass Analysis 6. Data Analysis (IC50 / Docking Validation) BioAssay->Analysis Analysis->Design SAR Feedback Loop

Figure 2: The Iterative Design-Make-Test-Analyze (DMTA) Cycle for DHPMs.

Future Directions

The field is moving toward stereoselective Biginelli reactions . Since the (S)-enantiomer of Monastrol is often more potent than the (R)-enantiomer, future protocols must incorporate chiral organocatalysts (e.g., chiral phosphoric acids) to produce enantiopure DHPMs directly, eliminating the need for chiral HPLC separation.

References

  • Kaur, R., et al. (2017).[4] "Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review." European Journal of Medicinal Chemistry. Link

  • Nejabat, M., et al. (2025).[2][5] "Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Matos, L. H. S., et al. (2018).[6] "Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review." European Journal of Medicinal Chemistry. Link[6]

  • Kumaran, J. S., et al. (2011).[7] "Green protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using La2O3 catalyst." Bulletin of the Korean Chemical Society. Link

  • Kappe, C. O. (2000).[8] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link

Sources

preliminary biological screening of 2-substituted dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Screening of 2-Substituted Dihydropyrimidinones

Executive Summary The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, synthesized via the Biginelli reaction, represents a "privileged structure" in medicinal chemistry. While historically recognized as calcium channel blockers (nifedipine analogs), recent pharmacological pivots have identified 2-substituted DHPMs—specifically 2-thiones—as potent inhibitors of the mitotic kinesin Eg5 (KSP) and multidrug-resistant microbial efflux pumps. This guide outlines a rigorous, self-validating screening hierarchy designed to filter DHPM libraries for these modern targets, moving beyond generic cytotoxicity to mechanistic validation.

Part 1: Structural Rationale & SAR Logic

The biological activity of DHPMs is strictly governed by substituents at the C2, N3, and C4 positions. A random screening approach is inefficient. The following Structure-Activity Relationship (SAR) logic should guide your library selection before wet-lab screening begins.

Key SAR Drivers:

  • The C2 "Switch":

    • C2=O (Urea): Favors Calcium Channel Blocking (CCB) activity.

    • C2=S (Thiourea): Critical for Eg5 kinesin inhibition (e.g., Monastrol) and enhanced antimicrobial potency due to increased lipophilicity.

  • The C4 Aryl Group:

    • Electron-withdrawing groups (e.g., -NO2, -CF3) at the meta or para position typically enhance potency.

    • For Eg5 inhibition, a 3-hydroxyphenyl group is the classic pharmacophore (Monastrol), but recent studies suggest 3-halo or 3-nitro substitutions can improve binding affinity.

SAR_Logic DHPM DHPM Scaffold C2 C2 Position (Urea/Thiourea) DHPM->C2 C4 C4 Position (Aryl Group) DHPM->C4 Target_Eg5 Target: Eg5 Kinesin (Anticancer) C2->Target_Eg5 C=S (Thione) Essential Target_CCB Target: Ca2+ Channel (Cardiovascular) C2->Target_CCB C=O (Urea) Preferred Target_Micro Target: Antimicrobial (MurB / Efflux) C2->Target_Micro C=S Increases Lipophilicity C4->Target_Eg5 3-OH / 3-NO2 (Meta-substitution) C4->Target_CCB 2-NO2 / 3-NO2 (Ortho/Meta)

Figure 1: Structural decision tree for directing DHPM screening based on C2/C4 substitution patterns.

Part 2: Compound Management & Solubility

The Bottleneck: DHPMs are notoriously insoluble in aqueous media, often leading to false negatives (precipitation) or false positives (aggregate promiscuity).

Protocol: Solubility Limit Determination

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM or 20 mM. Sonicate if necessary.[1]

  • Turbidity Check:

    • Prepare a mock assay plate with culture media (no cells).

    • Spike compounds to final screening concentrations (e.g., 100 µM, 50 µM, 10 µM).

    • Critical Step: Measure absorbance at 600–700 nm immediately and after 24 hours.

    • Validation: Any well with OD > 0.05 above the blank indicates precipitation. Exclude these concentrations.

  • DMSO Limit: Keep final DMSO concentration < 0.5% for mammalian cells and < 1% for bacteria to avoid solvent toxicity masking compound effects [1].

Part 3: Primary Screen – Antimicrobial Activity

DHPMs often exhibit broad-spectrum activity. The Broth Microdilution Method is superior to disk diffusion for these hydrophobic compounds as it allows for precise MIC determination.

Protocol: Broth Microdilution (CLSI Guidelines)

  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Workflow:

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB) to reach ~5 x 10^5 CFU/mL.

  • Plate Setup: Use 96-well round-bottom plates.

    • Add 100 µL of MHB containing the test compound (2x concentration) to column 1.

    • Perform serial 2-fold dilutions across the plate.[2][3]

    • Add 100 µL of bacterial inoculum to all wells.

  • Controls (Self-Validation):

    • Sterility Control: Broth only (Must be clear).

    • Growth Control: Bacteria + DMSO (Must be turbid).

    • Positive Control:[4] Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

  • Readout: Incubate at 37°C for 18–24h.

    • Visual: Lowest concentration with no visible turbidity is the MIC.[3]

    • Dye-Based (Optional): Add 30 µL Resazurin (0.01%). Blue -> Pink indicates growth. This is useful if DHPM precipitation makes visual turbidity hard to read [2].

Part 4: Secondary Screen – Cytotoxicity (MTT Assay)

Before mechanistic claims, you must establish the therapeutic window.

Protocol: MTT Cytotoxicity Assay

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HEK293 (Normal control).

  • Seeding: 5,000–10,000 cells/well in 96-well flat-bottom plates. Incubate 24h for attachment.

Workflow:

  • Treatment: Add compounds (serially diluted) for 48h or 72h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: 3–4 hours at 37°C. (Look for purple formazan crystals).

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    

Part 5: Mechanistic Validation – Eg5 Kinesin Inhibition

If your DHPM is a 2-thione derivative (Monastrol analog), it likely targets Eg5. You must validate this via Biochemical ATPase and Phenotypic assays.

A. Biochemical: Kinesin Eg5 ATPase Assay (Malachite Green)

Eg5 hydrolyzes ATP to ADP + Pi to drive motor function. This assay measures free phosphate (Pi).[5]

Protocol:

  • Reagents: Recombinant Kinesin Eg5 Motor Domain, ATP (0.5 mM), Microtubules (Taxol-stabilized), Malachite Green Reagent.

  • Reaction:

    • Mix Eg5 (10–20 nM) + DHPM (Variable conc.) in reaction buffer (15 mM PIPES, 5 mM MgCl2, 1 mM EGTA).

    • Initiate with ATP/Microtubule mix.

    • Incubate 30 mins at Room Temp.

  • Detection: Add Malachite Green reagent.[5][6][7] Incubate 15 mins.

  • Readout: Absorbance at 620–650 nm.

    • Result: A decrease in OD compared to control indicates ATPase inhibition [3].

B. Phenotypic: Cell Cycle Analysis (Flow Cytometry)

Eg5 inhibition causes a characteristic "Monoastral" spindle, leading to cell cycle arrest at the G2/M phase.[8]

Protocol:

  • Treatment: Treat cells (e.g., HeLa) with IC50 concentration of DHPM for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (dropwise while vortexing) for >2 hours at -20°C.

  • Staining:

    • Wash ethanol out with PBS.[9][10]

    • Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).

    • Incubate 30 mins in dark.

  • Analysis: Run on Flow Cytometer (FL2 channel).

    • Validation: A significant increase in the G2/M peak (4N DNA content) compared to DMSO control confirms mitotic arrest [4].

Integrated Screening Workflow

Workflow cluster_Primary Primary Screen cluster_Mechanistic Mechanistic Validation (Eg5) Synth Synthesis (Biginelli) Purification & NMR Solubility Solubility Check (Turbidity in Media) Synth->Solubility Micro Antimicrobial (MIC) Gram +/- & Fungi Solubility->Micro Pass Cyto Cytotoxicity (MTT) Determine IC50 Solubility->Cyto Pass FACS Phenotypic: G2/M Arrest (FACS) Cyto->FACS If Cytotoxic ATPase Biochemical: Eg5 ATPase Assay FACS->ATPase Confirm Target

Figure 2: Step-by-step screening hierarchy ensuring only soluble, active hits proceed to costly mechanistic assays.

References

  • Solubility & DMSO Limits: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Link

  • Antimicrobial Protocols: CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Link

  • Eg5 ATPase Assay: DeBonis, S., et al. "In vitro screening for inhibitors of the human mitotic kinesin Eg5 with a malachite green-based assay." Analytical Biochemistry, 2003. Link

  • Monastrol & Phenotype: Mayer, T. U., et al. "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen."[11] Science, 1999.[11] Link

  • DHPM Bioactivity Review: Matos, L. H., et al. "Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review." European Journal of Medicinal Chemistry, 2018. Link

Sources

Theoretical & Applied Properties of Methylcyclopropyl Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural, electronic, and pharmacological properties of Methylcyclopropyl Pyrimidinones , a specialized scaffold in modern drug discovery. By integrating the hydrogen-bonding versatility of the pyrimidinone core with the steric and electronic constraints of the 1-methylcyclopropyl moiety, this architecture serves as a potent "conformational lock" in kinase inhibitors (e.g., Pim, SOS1) and antiviral agents.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary: The "Conformational Clamp" Strategy

The fusion of a pyrimidinone (a privileged heteroaromatic scaffold) with a methylcyclopropyl group represents a high-precision strategy in ligand design. While the pyrimidinone provides critical H-bond donor/acceptor motifs for the ATP-binding hinge region of kinases, the methylcyclopropyl unit acts as a bioisostere of the tert-butyl or isopropyl group , offering superior metabolic stability and rigidifying the vector of the substituent.

Core Theoretical Advantage: The 1-methylcyclopropyl group introduces a "Magic Methyl" effect on a strained ring. This combination restricts rotational freedom (reducing entropic penalty upon binding


) while simultaneously blocking metabolic hotspots common in simple alkyl chains.

Structural & Electronic Architecture

The Pyrimidinone Tautomeric Landscape

Pyrimidinones exist in dynamic equilibrium between lactam (keto) and lactim (enol) forms. In physiological conditions, the 4(3H)-pyrimidinone (keto) tautomer generally predominates, presenting a specific H-bond pattern:

  • N3-H: Hydrogen Bond Donor (HBD)

  • C4=O: Hydrogen Bond Acceptor (HBA)

This polarity makes the core ideal for engaging the "hinge region" backbone of kinase domains (e.g., Glu/Leu residues).

The Methylcyclopropyl Moiety: Walsh Orbitals & Sterics

The cyclopropyl ring is not merely a spacer; it is electronically unique.

  • Walsh Orbitals: The C-C bonds in cyclopropane have high p-character (

    
    -like), allowing the ring to conjugate with the pyrimidinone 
    
    
    
    -system similar to a vinyl group. This modulation affects the electron density of the pyrimidinone, potentially lowering the pKa of the N3 proton.
  • The Methyl "Anchor": Adding a methyl group to the 1-position of the cyclopropyl ring (1-methylcyclopropyl) creates a quaternary center. This introduces significant steric bulk that forces the cyclopropyl ring into a bisected conformation relative to the attached amine or aromatic system, effectively "locking" the ligand into a bioactive shape.

Visualization: Conformational Energy Landscape

The following diagram illustrates how the methylcyclopropyl group narrows the conformational energy well compared to a flexible isopropyl group.

Conformational_Lock Isopropyl Isopropyl Analog (High Flexibility) Energy_Barrier Rotational Energy Barrier Isopropyl->Energy_Barrier High Entropy Loss upon Binding MeCp Methylcyclopropyl (Conformational Lock) Energy_Barrier->MeCp Steric Clash Restricts Rotation Bioactive Bioactive Conformation (Low Entropy Penalty) MeCp->Bioactive Pre-organized State

Figure 1: The "Conformational Lock" Effect. The 1-methylcyclopropyl group restricts rotation, pre-organizing the molecule and minimizing entropy loss during protein binding.

Physicochemical & Metabolic Profiling

The theoretical properties of this scaffold can be quantified by comparing it to standard alkyl analogs. The methylcyclopropyl group offers a "sweet spot" between lipophilicity and metabolic stability.

Table 1: Comparative Theoretical Properties[1]
PropertyIsopropyl AnalogCyclopropyl Analog1-Methylcyclopropyl AnalogMechanism of Action
Conformational Freedom High (Free rotation)ModerateLow (Restricted) Steric clash of Me group with ortho-substituents.
Metabolic Stability Low (CYP oxidation at tertiary C-H)Moderate (Ring opening/oxidation)High Quaternary center blocks

-oxidation; Me steric shield protects ring.
Lipophilicity (cLogP) Baseline-0.2 to -0.4 units+0.1 to +0.3 units Methyl adds hydrophobicity; Cyclopropyl is less lipophilic than propyl.
Electronic Effect Inductive (+I)Conjugative (Walsh)Steric + Conjugative Electron donation via Walsh orbitals stabilizes cation intermediates.
Metabolic Shielding

A critical theoretical advantage is the blockade of CYP450-mediated oxidation .

  • Isopropyl: The tertiary proton is a "metabolic hotspot," easily abstracted to form a radical.

  • Cyclopropyl: Can undergo ring opening or oxidation, but the C-H bonds are stronger (106 kcal/mol) than alkyl C-H bonds.

  • 1-Methylcyclopropyl: Replaces the abstractable

    
    -proton with a methyl group. This forces metabolism to occur on the distal methyl, which is slower and less favorable, significantly extending the drug's half-life (
    
    
    
    ).

Synthetic Methodologies

Constructing methylcyclopropyl pyrimidinones requires precise modular synthesis. The two primary routes are De Novo Ring Construction and Late-Stage Coupling .

Protocol: Late-Stage Buchwald-Hartwig Coupling

This is the preferred route for generating libraries of kinase inhibitors.

Reagents:

  • Substrate: 6-Chloro-pyrimidin-4(3H)-one derivative.

  • Nucleophile: 1-Methylcyclopropylamine (commercially available as HCl salt).

  • Catalyst: Pd2(dba)3 with Xantphos or BrettPhos.

  • Base: Cs2CO3 (Cesium Carbonate).

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the chloropyrimidinone (1.0 eq), 1-methylcyclopropylamine HCl (1.2 eq), and Cs2CO3 (2.5 eq).

  • Catalyst Addition: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%) under an argon atmosphere.

  • Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration).

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

Synthesis_Workflow Precursor 6-Chloro-pyrimidinone Catalysis Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Precursor->Catalysis Amine 1-Methylcyclopropylamine Amine->Catalysis Product Methylcyclopropyl Pyrimidinone Catalysis->Product 100°C, Dioxane

Figure 2: Modular synthesis via Palladium-catalyzed cross-coupling.

Therapeutic Applications: Case Studies

The theoretical advantages of this scaffold translate directly into clinical candidates, particularly in oncology.

Pim Kinase Inhibition

Pim kinases (Pim-1, -2, -3) are overexpressed in hematological malignancies.[1]

  • Role of Scaffold: The pyrimidinone binds to the ATP hinge.

  • Role of Methylcyclopropyl: It fits into the hydrophobic pocket usually occupied by the ribose of ATP. The 1-methyl group prevents the "induced fit" collapse of the pocket, maintaining high selectivity over other kinases.

SOS1 Inhibition (RAS Pathway)

Son of Sevenless-1 (SOS1) is a GEF (Guanine Nucleotide Exchange Factor) that activates RAS.

  • Mechanism: Inhibitors bind to the catalytic site of SOS1, preventing interaction with RAS-GDP.

  • Relevance: Recent patents (e.g., EP 4289843 A1) highlight 6-(1-methylcyclopropyl)pyrido[4,3-d]pyrimidin-7(6H)-one derivatives. The methylcyclopropyl group is critical for potency, likely by filling a specific lipophilic sub-pocket that tolerates no other alkyl shape.

Visualization: RAS-SOS1 Signaling Context

RAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (Target) GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF Activity Inhibitor Me-Cyclopropyl Pyrimidinone Inhibitor->SOS1 Blocks Interaction RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Nucleotide Exchange RAF RAF/MEK/ERK Proliferation RAS_GTP->RAF

Figure 3: Mechanism of Action. The inhibitor targets SOS1, blocking the conversion of RAS-GDP to active RAS-GTP.

Conclusion

The methylcyclopropyl pyrimidinone is not a random chemical combination but a deliberate medicinal chemistry artifact. It solves three simultaneous problems:

  • Entropy: Pre-organizes the ligand via the "conformational clamp."

  • Metabolism: Shields the

    
    -carbon from CYP450 oxidation.
    
  • Potency: Optimizes hydrophobic filling of ATP-binding pockets.

For researchers developing next-generation kinase inhibitors, this scaffold offers a validated starting point for optimizing LipE (Lipophilic Efficiency) and metabolic stability.

References

  • BenchChem. (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical Guide. BenchChem.[2] Link

  • Royal Society of Chemistry. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Link

  • National Institutes of Health (NIH). (2004). Synthesis and antiviral activity of methylenecyclopropane analogues of nucleosides.[3] PubMed. Link

  • American Chemical Society (ACS). (2019). Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors.[1] Journal of Medicinal Chemistry.[1] Link

  • European Patent Office. (2022). Pyridopyrimidinone Derivative, Preparation Method Therefor, and Use Thereof (EP 4289843 A1). Google Patents. Link

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups.[4][5] Hypha Discovery Blogs. Link

Sources

Methodological & Application

Application Note: In Vitro Profiling of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

[1]

Introduction & Compound Analysis

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one represents a distinct subclass of dihydropyrimidines (DHPMs).[1] Unlike the classic Biginelli products (which are typically 2-oxo or 2-thioxo derivatives), the 4-one core implies a specific tautomeric or reduced state that alters its hydrogen-bonding capability and metabolic stability.[1]

Key Chemical Features:
  • 2-Methylcyclopropyl Moiety: A lipophilic, sterically constrained group often used as a bioisostere for isopropyl or tert-butyl groups to improve metabolic stability (blocking CYP450 sites) and potency.[1] It introduces chirality (cis/trans, R/S), which significantly impacts binding affinity.[1]

  • 3,4-Dihydropyrimidin-4-one Core: A polar scaffold acting as a hydrogen bond donor (N3-H) and acceptor (C4=O).[1]

  • Oxidation Risk: The dihydropyrimidine ring is susceptible to oxidative aromatization to the fully aromatic pyrimidin-4-one, which is a critical quality control parameter.[1]

Preparation & Handling

Stock Solution Protocol

The cyclopropyl group increases lipophilicity, making the compound sparingly soluble in pure water.[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred vehicle.[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight ≈ 152.19 g/mol (Estimate based on formula C8H12N2O).[1]

    • Weighing: Dissolve 1.52 mg in 1 mL DMSO.[1]

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or ring oxidation.

Stability Verification (LC-MS)

Before any assay, verify the integrity of the "dihydro" core.[1]

  • Method: Reverse-phase LC-MS (C18 column).[1]

  • Checkpoint: Look for a mass shift of -2 Da (M-2H), indicating oxidation to the aromatic pyrimidine.[1] If >5% oxidized, repurify or discard.[1]

Assay Protocol A: Enzymatic Inhibition Screening (Fluorescence Polarization)

Target Context: This scaffold is frequently screened against proteases (e.g., viral proteases) or kinases where the amide core mimics the peptide bond transition state.[1]

Principle

This assay measures the ability of the compound to displace a fluorescent tracer from the active site of a model enzyme (e.g., a Serine Protease or Kinase).[1]

Materials
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35 (to prevent aggregation), 1 mM DTT.[1]

  • Tracer: Fluorescein-labeled cognate ligand/peptide.[1]

  • Detection: Multi-mode plate reader (Ex 485 nm / Em 535 nm).

Step-by-Step Procedure
  • Serial Dilution:

    • Prepare a 10-point dose-response curve in DMSO (Start: 100 µM, 1:3 dilution).

    • Transfer 500 nL of compound to a low-volume 384-well black plate (acoustic dispensing preferred).

  • Enzyme Addition:

    • Add 10 µL of Enzyme Solution (at 2x Kd concentration) to the wells.

    • Incubation 1: 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Tracer Addition:

    • Add 10 µL of Tracer Solution (at 1x Kd).[1]

    • Incubation 2: 60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (mP).

Data Analysis
  • Normalization: Convert mP values to % Inhibition using DMSO (0%) and No-Enzyme (100%) controls.

  • Curve Fitting: Fit data to the 4-parameter logistic equation (Hill Slope) to determine IC50.

ParameterValueNotes
Z' Factor > 0.6Indicates a robust assay.[1]
Assay Window > 100 mPDifference between bound and free tracer.
DMSO Tolerance < 2%Higher DMSO may denature the enzyme.[1]

Assay Protocol B: Cellular Viability & Toxicity (ATP Quantitation)

Context: Determining the therapeutic window and ensuring the cyclopropyl moiety does not cause non-specific cytotoxicity.[1]

Workflow Visualization

CellAssayStartCell Seeding(3000 cells/well)CompoundCompound Addition(24h post-seeding)Start->Compound AdhereIncubateIncubation(48h - 72h)Compound->Incubate ExposureReagentAdd ATP DetectionReagent (Lysis)Incubate->Reagent EndpointReadLuminescenceReadoutReagent->Read 10 min

Caption: Standard workflow for ATP-based cytotoxicity profiling of pyrimidinone derivatives.

Step-by-Step Procedure
  • Cell Culture: Use HepG2 (liver model) or HEK293 cells.[1] Seed 3,000 cells/well in 25 µL media in a 384-well white opaque plate.

  • Compound Treatment:

    • After 24h, add 5 µL of 6x concentrated compound solution.

    • Final DMSO concentration must be ≤ 0.5%.[1]

    • Include Staurosporine (1 µM) as a positive kill control.[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate plate to RT (20 mins).

    • Add 30 µL CellTiter-Glo® (or equivalent ATP reagent).[1]

    • Shake orbitally for 2 minutes (lysis).

    • Incubate 10 minutes (signal stabilization).

  • Measurement: Read Total Luminescence (Integration time: 0.5s).

Troubleshooting & Critical Controls

Issue: Compound Precipitation

The hydrophobic 2-methylcyclopropyl group may cause precipitation in aqueous buffers > 50 µM.[1]

  • Solution: Measure Dynamic Light Scattering (DLS) or kinetic solubility. If precipitation occurs, lower the top concentration or add 0.01% Triton X-100.[1]

Issue: Stereoisomer Variability

Commercial sources may supply this compound as a racemic mixture (cis/trans or R/S).[1]

  • Impact: Biological activity is often driven by a single enantiomer (e.g., 1R, 2S).[1]

  • Control: If potency varies between batches, perform Chiral HPLC to separate enantiomers and test them individually.

References

  • Kappe, C. O. (2000).[1] Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. Link (Provides foundational chemistry for DHPM scaffolds).[1]

  • Tale, R. H., et al. (2011).[1] A novel synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Journal of Chemical Sciences. Link (Discusses structural variants of the pyrimidinone core).[1]

  • PubChem Compound Summary. Cyclopropyl-pyrimidinone derivatives. National Library of Medicine.[1] Link (General structural validation).[1]

  • Meanwell, N. A. (2014).[1] The influence of the cyclopropyl group on the properties of bioactive molecules. Journal of Medicinal Chemistry. Link (Explains the metabolic and steric role of the 2-methylcyclopropyl moiety).[1]

Application Note: Biological Evaluation of Novel Dihydropyrimidinone (DHPM) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

Dihydropyrimidinones (DHPMs), synthesized via the multicomponent Biginelli reaction, are recognized as "privileged scaffolds" in medicinal chemistry. Their heterocyclic core mimics the structural features of purines, pyrimidines, and other endogenous ligands, allowing them to engage diverse biological targets with high affinity.

However, this structural versatility presents a screening challenge. A novel DHPM derivative may act as a Mitotic Kinesin (Eg5) Inhibitor (Monastrol-like) or a Calcium Channel Blocker (Nifedipine-like).

This Application Note provides a modular assay platform to characterize novel DHPMs. Unlike generic screening guides, this protocol focuses on the specific physicochemical challenges of DHPMs—namely lipophilicity and fluorescence interference—and provides self-validating workflows for their two primary mechanisms of action.

Phase I: Compound Management & Solubility

The Failure Point: Many DHPM assays fail not due to lack of potency, but due to precipitation in aqueous buffers. DHPMs are highly lipophilic; "active" results often turn out to be artifacts of compound aggregation.

Protocol A: Kinetic Solubility Verification

Before biological testing, determine the maximum soluble concentration in assay media (1% DMSO).

  • Preparation: Dissolve DHPM derivative in 100% DMSO to 10 mM (Master Stock).

  • Dilution: Prepare a 2-fold serial dilution in DMSO (10 mM down to 0.1 mM).

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 2 hours at RT.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Pass Criteria: OD620 < 0.005 (background).

    • Fail Criteria: OD620 > 0.01 indicates precipitation.

Critical Insight: If your compound is fluorescent (common with aryl-substituted DHPMs), turbidity measurements may be skewed. In this case, centrifuge the plate (3000 x g, 10 min) and measure the concentration of the supernatant via HPLC-UV.

Phase II: Kinesin Eg5 (KSP) Inhibition Module

Target Context: Eg5 is a motor protein essential for bipolar spindle formation.[1] Inhibitors like Monastrol bind to an allosteric pocket, preventing ADP release and causing "monoastral" spindle collapse.

Mechanism of Action Visualization

The following diagram illustrates where DHPMs intervene in the ATPase cycle.

Eg5_Mechanism Eg5_ATP Eg5-ATP (Bound to MT) Hydrolysis ATP Hydrolysis Eg5_ATP->Hydrolysis Eg5_ADP_Pi Eg5-ADP-Pi Hydrolysis->Eg5_ADP_Pi Release_Pi Pi Release Eg5_ADP_Pi->Release_Pi Eg5_ADP Eg5-ADP Release_Pi->Eg5_ADP DHPM_Block DHPM (Monastrol) Allosteric Blockade Eg5_ADP->DHPM_Block Release_ADP ADP Release (Rate Limiting) Eg5_ADP->Release_ADP Normal Cycle DHPM_Block->Eg5_ADP Stabilizes ADP-bound state Release_ADP->Eg5_ATP + ATP

Figure 1: Mechanism of Eg5 inhibition. DHPMs bind to the Eg5-ADP complex, preventing the rate-limiting step of ADP release, thereby stalling the motor.

Protocol B: Kinesin-Microtubule ATPase Endpoint Assay

This assay quantifies inorganic phosphate (Pi) release using Malachite Green. It is superior to coupled-enzyme assays for DHPMs because it avoids potential inhibition of the coupling enzymes (PK/LDH) by the test compound.

Materials:

  • Recombinant Human Eg5 Motor Domain (10 nM final).

  • Pre-formed Microtubules (MTs), Taxol-stabilized (1 µM final).

  • ATP (500 µM).

  • Malachite Green Reagent.

Step-by-Step Workflow:

  • Buffer Prep: Prepare ATPase Buffer (20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM Taxol). Taxol is mandatory to prevent MT depolymerization.

  • Compound Addition: Add 5 µL of DHPM (in 10% DMSO) to a 96-well plate.

  • Enzyme Mix: Add 20 µL of Eg5/Microtubule mix in buffer. Incubate 10 min at RT to allow allosteric binding.

  • Start Reaction: Add 25 µL of ATP (1 mM stock). Final volume = 50 µL.

  • Kinetics: Incubate for 20 mins at RT.

  • Termination: Add 100 µL Malachite Green reagent. This quenches the reaction and develops color.

  • Readout: Measure Absorbance at 620 nm after 10 mins.

Self-Validation System:

Control Type Reagent Expected Outcome Logic
Negative Control DMSO only High OD620 Max ATPase activity (100%).
Positive Control Monastrol (100 µM) Low OD620 Validates Eg5 sensitivity.
Background No Eg5 Enzyme Near Zero OD620 Corrects for non-enzymatic ATP hydrolysis.

| Interference | Compound + Pi Standard | Match Standard | Ensures DHPM doesn't quench the dye. |

Phase III: Calcium Channel Modulation Module

Target Context: Some DHPMs (e.g., SQ 32,926) mimic Nifedipine, blocking L-type voltage-gated Ca2+ channels (VGCC). This requires a functional cell-based flux assay.[2]

Protocol C: Fluo-4 AM Calcium Flux

Cell Line: A7r5 (Rat aortic smooth muscle) or HEK293 stably expressing Cav1.2.

Reagents:

  • Fluo-4 AM: Calcium indicator (Green fluorescence).

  • Probenecid: Anion transport inhibitor. Crucial: Prevents cells from pumping out the dye.

  • Agonist: KCl (50 mM) to depolarize membrane and open VGCCs.

Step-by-Step Workflow:

  • Seeding: Plate 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media.[3][4]

    • Add 100 µL Loading Buffer: HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid.

    • Incubate 45 mins at 37°C, then 15 mins at RT (ensures complete de-esterification of dye).

  • Compound Treatment:

    • Add DHPM derivatives (in HBSS). Incubate 15 mins.

  • The Trigger (Kinetic Read):

    • Place plate in FLIPR or kinetic plate reader (Ex 494 nm / Em 516 nm).

    • Start reading baseline (0-10 sec).

    • Inject: 50 mM KCl (Agonist).

    • Read continuously for 120 seconds.

Data Interpretation: Calculate


 (Peak Fluorescence minus Baseline, divided by Baseline). A potent DHPM blocker will suppress the KCl-induced spike.

Phase IV: Phenotypic Validation (Cell Cycle)

To confirm the mechanism (Eg5 vs. Ca2+), analyze the cell cycle profile.

  • Eg5 Inhibitors: Cause characteristic G2/M arrest .[5] The cells duplicate DNA but cannot divide due to spindle failure.

  • Calcium Blockers: Typically cause G1 arrest or non-specific growth inhibition, but do not accumulate cells in M-phase.

Protocol D: Propidium Iodide (PI) Flow Cytometry
  • Treat: HeLa cells with DHPM (at IC50) for 24 hours.

  • Fix: Harvest cells, wash PBS, fix in 70% ice-cold ethanol (dropwise) while vortexing. Store -20°C overnight.

  • Stain: Wash ethanol. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (DNA stain).

    • 100 µg/mL RNase A (Digests RNA to prevent background).

  • Analyze: Flow Cytometer (PE channel).

Decision Matrix:

  • Result A: Sharp peak at 4N DNA content (G2/M) → Confirms Eg5 Inhibition.

  • Result B: Broad distribution or Sub-G1 peak → Cytotoxicity/Apoptosis (Non-specific).

Summary of Experimental Logic

Workflow Start Novel DHPM Derivative Solubility 1. Kinetic Solubility (Nephelometry) Start->Solubility Branch Primary Screen Selection Solubility->Branch If Soluble Eg5_Path Path A: Eg5 Inhibition (Anticancer) Branch->Eg5_Path Ca_Path Path B: Ca2+ Channel (Cardiovascular) Branch->Ca_Path ATPase 2. ATPase Endpoint Assay (Malachite Green) Eg5_Path->ATPase Flux 2. Fluo-4 Ca2+ Flux (KCl Depolarization) Ca_Path->Flux Phenotype 3. Cell Cycle Analysis (Flow Cytometry) ATPase->Phenotype If Active Result_Ca Ca2+ Spike Suppression (Vasorelaxant) Flux->Result_Ca Result_Eg5 G2/M Arrest (Monoastral Phenotype) Phenotype->Result_Eg5

Figure 2: Decision tree for DHPM assay selection. Path A focuses on antimitotic activity, while Path B focuses on calcium modulation.

References

  • Mayer, T. U., et al. (1999).[4] Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. Link

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. Link

  • DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with a mant-ADP release assay. Analytical Biochemistry, 325(2), 200-205. Link

  • Haggarty, S. J., et al. (2000). Dissecting cellular processes using small molecules: inhibition of cell cycle progression by a novel dihydropyrimidine. Chemistry & Biology, 7(4), 275-286. Link

  • Thermo Fisher Scientific. (n.d.). Fluo-4 AM Calcium Indicator Protocol. Link

Sources

Troubleshooting & Optimization

Module 1: Troubleshooting "Oiling Out" (Phase Separation)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purification of 2-Alkyl-Dihydropyrimidinones (DHPMs) Ticket #DHPM-002 | Status: Open | Priority: High[1]

Welcome to the DHPM Purification Support Center. You are accessing this guide because your Biginelli synthesis involving aliphatic aldehydes (yielding 2-alkyl-DHPMs) has likely resulted in a waxy oil, a sticky gum, or a product that refuses to crystallize.[1] Unlike their crystalline 2-aryl counterparts (derived from benzaldehyde), 2-alkyl derivatives possess flexible aliphatic chains that disrupt crystal lattice packing and increase lipophilicity, creating unique purification hurdles.[1]

This guide moves beyond standard protocols to address the specific physicochemical behavior of alkyl-substituted Biginelli adducts.

The Issue: You attempted the standard ethanol recrystallization. Instead of white needles, the product separated as a distinct oily layer at the bottom of the flask upon cooling or water addition.

The Science (Causality): "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit of the solution is reached before the solubility limit of the crystal.[2] The flexible alkyl chain at the C2 position lowers the melting point and increases the entropic penalty of crystallization compared to rigid aryl derivatives. The "oil" is a solute-rich liquid phase that often traps impurities.

Protocol: The "Ternary Phase" Recovery Do not discard the oil. Follow this thermodynamic reset:

  • Re-dissolution: Decant the supernatant (mother liquor) and save it. Add the minimum amount of warm Ethyl Acetate (EtOAc) to the oil until dissolved. (EtOAc is superior to Ethanol here because it is less likely to trap water, which promotes oiling in hydrophobic alkyl-DHPMs).[1]

  • Anti-solvent Titration: While stirring rapidly, add Hexanes (or Heptane) dropwise.[1][3]

    • Stop immediately when a persistent cloudiness appears.

  • The "Seed" Trick: If available, add a seed crystal.[4] If not, scratch the glass surface at the air-liquid interface.

  • Slow Cooling: Place the flask in a Dewar flask with warm water and let it cool to room temperature overnight. Rapid cooling promotes oiling; slow cooling promotes nucleation.[1]

Support Note: If the product remains an oil, it may be an amorphous solid by nature. In this case, perform a solvent wash : Dissolve the oil in a small volume of DCM, wash with water (to remove urea), dry over MgSO₄, and evaporate to a foam.[1] High-vacuum drying often converts the foam to a handleable solid.

Module 2: Chemical Scavenging (Removing Aliphatic Aldehydes)

The Issue: Aliphatic aldehydes (e.g., butyraldehyde, acetaldehyde) often polymerize or remain as sticky residues that co-elute with your product.[1] They lack the UV absorbance of benzaldehyde, making them "invisible" enemies on TLC until they degrade.

The Solution: The Bisulfite Adduct Strategy Chromatography is inefficient for volatile aldehydes. We utilize the Brindle Workup principle to convert the lipophilic aldehyde into a water-soluble sulfonate salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (avoid DCM if possible, as bisulfite adducts can sometimes suspend in chlorinated solvents).

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • The Wash:

    • Add the bisulfite solution to the organic layer.[5]

    • Crucial Step: Shake vigorously for at least 3-5 minutes. The formation of the adduct is not instantaneous for sterically hindered aldehydes.

  • Separation: The unreacted aldehyde migrates to the aqueous layer as the bisulfite adduct (R-CH(OH)-SO₃Na).

  • Validation: The organic layer now contains your DHPM and beta-keto ester.

BisulfiteWorkup Start Crude Mixture (DHPM + Aldehyde + Urea) Solvent Dissolve in EtOAc Start->Solvent Wash Wash with sat. NaHSO3 (Vigorous Shake) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct + Urea) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains DHPM + Beta-Keto Ester) PhaseSep->OrgLayer Keep

Figure 1: Chemical scavenging workflow for the removal of unreacted aliphatic aldehydes.[1]

Module 3: Chromatographic Isolation & Detection

The Issue: You see "tailing" on the TLC plate, or you cannot visualize the 2-alkyl DHPM because it lacks the strong UV chromophore of the 2-aryl derivatives.

Troubleshooting Guide:

Problem Root Cause Technical Solution
Peak Tailing The N1/N3 urea protons are hydrogen-bonding with the silanols on the silica gel.Mobile Phase Modifier: Add 1-2% Methanol to your DCM/Hexane system. If tailing persists, pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, though usually, a polar shift is sufficient.[1]
Weak UV Signal 2-Alkyl DHPMs lack the C2-aryl conjugation. The enamide (N1-C6=C5) absorbs weakly at 254nm.Staining is Mandatory. Do not rely on UV. 1. p-Anisaldehyde: Dips to pink/purple (High sensitivity).[1] 2. Vanillin: Specific for the urea/amide functionality. 3. Iodine: General adsorption (reversible).[1]
Co-elution Beta-keto ester starting material has similar polarity to the DHPM.Toluene System: Switch from EtOAc/Hexane to Toluene/Acetone (4:1). Toluene interacts differently with the pi-systems, often resolving the ester from the cyclic urea.

FAQ: Stability & Storage

Q: Can I use a basic workup (NaOH wash) to remove the beta-keto ester? A: NO. While 2-aryl DHPMs have moderate stability, 2-alkyl DHPMs are susceptible to hydrolysis and retro-Biginelli cleavage under basic conditions, especially with heat.[1] Strong bases can hydrolyze the N1-C2 bond or the ester group. Stick to neutral or slightly acidic washes (Brine, Water, dilute HCl).[1]

Q: My product turned yellow after a week on the bench. Why? A: Oxidation. DHPMs (dihydropyrimidines) can oxidize to pyrimidines (aromatization).[1] This is accelerated by light and air.

  • Fix: Store 2-alkyl DHPMs under an inert atmosphere (Argon/Nitrogen) at -20°C, preferably in amber vials.

Decision Tree: The Purification Workflow

Use this logic flow to determine the correct purification path for your specific crude result.

PurificationLogic Start Crude 2-Alkyl DHPM State Physical State? Start->State Solid Solid / Precipitate State->Solid Crystalline Oil Oily / Gummy State->Oil Amorphous Wash Triturate with cold Et2O/Hexane Solid->Wash Bisulfite Perform Bisulfite Wash (Remove Aldehyde) Oil->Bisulfite Pure Recrystallize (EtOAc/Hex) Wash->Pure High Purity Column Flash Chromatography (DCM/MeOH 95:5) Wash->Column Still Impure Bisulfite->Pure If Solidifies Bisulfite->Column Standard Path

Figure 2: Logical decision tree for selecting the appropriate purification method based on the physical state of the crude product.

References

  • Kappe, C. O. (2000).[1] Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052.[1]

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998).[1] Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones.[1][6] The Journal of Organic Chemistry, 63(10), 3454–3457.[1]

  • Brindle, I. D., & Li, X. (1990).[1] Purification of aldehydes via the bisulfite adduct: A convenient procedure. Canadian Journal of Chemistry. (Standard reference for Bisulfite workup mechanics).

  • Shutalev, A. D., et al. (2000).[1][3] Synthesis of 4-Alkyl-Substituted 3,4-Dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 65(19). (Specific reference for alkyl-substituted challenges).

Sources

Technical Support Center: Dihydropyrimidinone (DHPM) Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting acquired and intrinsic resistance to Eg5-targeted DHPMs (e.g., Monastrol, Enastron, Dimethylenastron).

Core Directive & Scope

Welcome to the DHPM Technical Support Center. You are likely here because your cell lines are failing to arrest in mitosis or are showing shifting IC50 values when treated with dihydropyrimidinone derivatives.

DHPMs primarily function as allosteric inhibitors of Eg5 (KIF11) , a kinesin motor protein essential for bipolar spindle formation. Resistance is rarely random; it is a deterministic biological response usually categorized into Target Modification (Eg5 mutations) or Drug Transport (P-gp efflux). This guide provides the diagnostic logic to distinguish between them and the protocols to resolve them.

Diagnostic Workflow: The "Triage" Phase

Before modifying your compound library, you must validate the resistance phenotype. Use this decision matrix to route your troubleshooting.

TroubleshootingFlow start ISSUE: High IC50 / No Arrest check_sol Step 1: Check Solubility (Precipitation in Media?) start->check_sol check_pheno Step 2: Phenotype Check (Monoastral vs. Bipolar) check_sol->check_pheno Clear Solution sol_fix Solution: Formulation (DMSO < 0.5% / Cyclodextrins) check_sol->sol_fix Visible Precip. efflux_path Step 3: Efflux Assay (P-gp/ABCB1) check_pheno->efflux_path Bipolar (No Arrest) seq_path Step 4: Target Sequencing (KIF11 Loop 5) check_pheno->seq_path Monoastral (Arrested but Alive) efflux_fix Solution: Co-treatment (Verapamil) or C4-Modification efflux_path->efflux_fix Positive Efflux mut_fix Solution: Scaffold Hop (Switch to non-Loop 5 binders) seq_path->mut_fix Mutation Found

Figure 1: Diagnostic decision tree for isolating the cause of DHPM resistance. Blue nodes represent initial triage, Yellow nodes represent mechanistic assays, and Green nodes are solutions.

Module A: Is it Transport-Mediated Resistance (MDR)?

The Issue: DHPMs are hydrophobic heterocycles. A common failure mode is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) , which pumps the drug out before it binds Eg5.

FAQ: How do I confirm P-gp involvement?

A: You must perform a "Reversal Assay." If adding a known P-gp inhibitor restores the potency of your DHPM, your cell line has transport-mediated resistance.

Protocol: Rhodamine 123 Efflux / Verapamil Reversal

This protocol validates if your DHPM is competing for the P-gp pump.

Materials:

  • Resistant Cell Line (e.g., drug-selected HeLa or MCF-7).

  • Rhodamine 123 (Rh123): Fluorescent P-gp substrate.

  • Verapamil (10 µM): First-generation P-gp inhibitor.

  • Your DHPM Compound. [1][2][3][4][5][6][7]

Step-by-Step:

  • Seeding: Plate

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Loading: Incubate cells with Rh123 (5 µg/mL) for 30 mins at 37°C.

  • Efflux Phase:

    • Control: Wash and replace with fresh media.

    • Inhibitor:[2][7][8][9][10][11][12] Wash and replace with media + Verapamil (10 µM).

    • Test: Wash and replace with media + Your DHPM (at IC50 concentration).

  • Analysis: After 60 mins, harvest cells and analyze via Flow Cytometry (FL1 channel).

Data Interpretation:

Condition Fluorescence Intensity (MFI) Interpretation
Control (Resistant Cells) Low P-gp is actively pumping Rh123 out.
+ Verapamil High P-gp is blocked; dye is retained.
+ Your DHPM High Positive Result: Your DHPM is a P-gp substrate (competitive inhibition).

| + Your DHPM | Low | Negative Result: Resistance is likely NOT P-gp mediated. |

Module B: Is it Target-Mediated Resistance (Eg5 Mutation)?

The Issue: If P-gp is not the culprit, the Eg5 motor domain may have mutated. DHPMs bind to an allosteric pocket formed by helix


, loop L5, and helix 

.
FAQ: Which mutations should I look for?

A: The most common resistance-conferring mutation is D130V (Aspartate to Valine) or L214A in the KIF11 gene. These mutations alter the shape of the allosteric pocket, preventing DHPM binding without destroying the motor's ATP hydrolysis function.

Visualizing the Mechanism

Mechanism cluster_sensitive Sensitive Cell (Wild Type) cluster_resistant Resistant Cell (Mutant) Eg5_WT Eg5 Motor Domain Loop L5 Open DHPM DHPM Drug Eg5_WT->DHPM Allosteric Binding Arrest Monoastral Spindle (Mitotic Arrest) DHPM->Arrest Motor Inhibition Eg5_Mut Eg5 Mutant (D130V) Loop L5 Distorted DHPM_R DHPM Drug Eg5_Mut->DHPM_R Binding Blocked Escape Bipolar Spindle (Cell Division) Eg5_Mut->Escape Motor Active

Figure 2: Mechanism of Action vs. Resistance. In sensitive cells, DHPM locks Eg5 (Blue). In mutant cells (Yellow), the binding pocket is distorted, preventing drug docking.

Module C: Chemical Troubleshooting (Solubility & Structure)

The Issue: Many DHPMs (especially Monastrol analogues) have poor aqueous solubility, leading to precipitation in cell culture media. This mimics resistance because the effective concentration is lower than calculated.

Troubleshooting Table: Formulation & Structure
SymptomProbable CauseCorrective Action
Variable IC50s between replicates Micro-precipitation in media.Protocol: Dissolve DHPM in 100% DMSO first. Ensure final DMSO conc. in media is <0.5%. Sonicate stock solutions.
High Potency in Enzyme Assay, Low in Cell Poor membrane permeability (LogP issue).SAR Fix: Replace polar C4-aryl substituents with lipophilic groups (e.g., halogenated phenyls) to improve cell entry.
Confirmed P-gp Substrate Molecule is too "flat" or hydrophobic.SAR Fix: Introduce N1-alkylation or modify the C5-ester group. These sites are less critical for Eg5 binding but can alter P-gp recognition.

Senior Scientist's Resensitization Strategy

If you have confirmed resistance, you have two paths forward:

  • Combination Therapy (The Biological Fix):

    • Combine your DHPM with Verapamil (10 µM) or Tariquidar (50 nM).

    • Warning: Verapamil is cardiotoxic in vivo; this is strictly for in vitro validation.

  • Structural Modification (The Chemical Fix):

    • The "Thione" Effect: Ensure your DHPM is a thione (sulfur at C2) rather than a urea (oxygen at C2). Thiones (like Monastrol) generally show better Eg5 affinity than their oxo-counterparts.

    • Fluorine Substitution: Adding fluorine to the C4-phenyl ring (e.g., Fluorastrol ) has been shown to improve potency and occasionally bypass minor resistance mutations due to stronger hydrophobic interactions.

References

  • Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974.

    • Foundational paper identifying Monastrol as the first Eg5 inhibitor.
  • Maliga, Z., & Mitchison, T. J. (2006). Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol.[10] BMC Chemical Biology, 6, 2.

    • Definitive guide on Loop L5 mut
  • Escobar, B., et al. (2022). Dihydropyrimidinones against Multiresistant Bacteria and Cancer Cells.[1] Frontiers in Microbiology.

    • Discusses DHPMs in the context of multidrug resistance (MDR).
  • Hotha, S., et al. (2003). HR22C16: A potent multidrug resistance modulator. Bioorganic & Medicinal Chemistry Letters.

    • Provides evidence of DHPM-like structures interacting with P-gp.

Sources

Technical Support Center: Refining Bioassay Protocols for Cyclopropyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyl-containing compounds. This guide is designed to provide in-depth, field-proven insights and troubleshooting advice for the unique challenges presented by this important chemical scaffold. The cyclopropyl group is a valuable asset in medicinal chemistry, often employed to enhance metabolic stability, increase potency, and reduce off-target effects.[1][2][3] However, its unique electronic and steric properties can also introduce complexities in bioassays, particularly concerning metabolic activation and enzyme inhibition.[4] This resource will help you navigate these challenges with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your experiments in a question-and-answer format, providing not just the "what" but the "why" behind our recommended protocols.

Enzyme Inhibition Assays

Answer:

Time-dependent inhibition (TDI) of CYP enzymes is a significant concern as it can lead to clinically relevant drug-drug interactions.[5] It suggests that your compound may be a mechanism-based inactivator, where a metabolite forms a covalent bond with the enzyme, leading to irreversible inactivation.[6] Cyclopropylamines are a known class of mechanism-based inhibitors.[7][8]

To confirm and characterize TDI, a two-step approach is recommended: the IC50 Shift Assay followed by a kinact/KI Determination .

Step 1: The IC50 Shift Assay

This assay is a robust method to differentiate between reversible and time-dependent inhibition.[5] The core principle is to measure the IC50 value of your compound under three conditions:

  • 0-minute pre-incubation: Measures initial, reversible inhibition.

  • 30-minute pre-incubation without NADPH: Controls for any non-enzymatic effects.

  • 30-minute pre-incubation with NADPH: Allows for metabolic activation of your compound.

Interpretation of IC50 Shift Assay Results:

Observation Interpretation Next Steps
No significant change in IC50 across all conditions.The compound is likely a reversible inhibitor.Determine the Ki value.
A significant leftward shift (lower IC50) in the "+ NADPH" condition compared to the "- NADPH" and "0-min" conditions.The compound is a time-dependent inhibitor.Proceed to kinact/KI determination.[5]
A leftward shift in both the "+ NADPH" and "- NADPH" 30-minute pre-incubations compared to the 0-minute pre-incubation.This is rare but could suggest non-enzymatic instability or a time-dependent interaction not requiring metabolism.Further investigation into compound stability is warranted.

Experimental Protocol: IC50 Shift Assay

  • Prepare Reagents:

    • Human liver microsomes (HLMs)

    • NADPH regenerating system

    • Your cyclopropyl-containing test compound at various concentrations

    • A specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)[9]

    • Positive control inhibitors (both reversible and time-dependent)

  • Pre-incubation:

    • In a 96-well plate, combine HLMs and your test compound at different concentrations.

    • For the "+ NADPH" condition, add the NADPH regenerating system. For the "- NADPH" and "0-min" conditions, add buffer.

    • Incubate for 30 minutes at 37°C (except for the 0-minute plate).

  • Initiate Reaction:

    • To all wells, add the CYP probe substrate to start the enzymatic reaction.

  • Incubation & Termination:

    • Incubate for the optimized time for the specific probe substrate.

    • Terminate the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Calculate the IC50 values for each condition.

Step 2: kinact and KI Determination

If the IC50 shift assay confirms TDI, the next step is to determine the kinetic parameters of inactivation: kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation).[9] These values are crucial for predicting the in vivo significance of the TDI.[10]

Experimental Protocol: kinact/KI Determination

  • Experimental Setup:

    • This experiment involves multiple pre-incubation times at several fixed concentrations of your test compound.

    • You will need human liver microsomes, your test compound, and an NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate your compound with HLMs and NADPH for varying time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Measurement of Residual Activity:

    • At each time point, take an aliquot and dilute it into a reaction mixture containing the probe substrate and NADPH to measure the remaining enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine kinact and KI.[11]

Answer:

The formation of reactive metabolites is a significant safety concern that can lead to idiosyncratic drug toxicities. Cyclopropylamines, in particular, can be metabolized by CYP enzymes to form reactive ring-opened intermediates that can covalently bind to proteins.[4] The most common in vitro method to assess this liability is a reactive metabolite trapping assay , typically using glutathione (GSH) as a trapping agent.[12]

The Principle of Reactive Metabolite Trapping

Reactive electrophilic metabolites will readily react with the nucleophilic thiol group of GSH to form stable adducts. These GSH adducts can then be detected by mass spectrometry.

Experimental Protocol: Glutathione (GSH) Trapping Assay

  • Incubation:

    • Incubate your test compound (typically at a concentration of 10-50 µM) with human liver microsomes in the presence of NADPH and a high concentration of GSH (typically 1-5 mM).

    • Include a negative control incubation without NADPH.

  • Sample Preparation:

    • After incubation (e.g., 60 minutes at 37°C), terminate the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by high-resolution mass spectrometry.

    • Look for potential GSH adducts, which will have a characteristic mass increase of 305.0682 Da (the mass of the glutathionyl moiety).

    • The use of a 1:1 mixture of unlabeled and stable isotope-labeled GSH can aid in the confident identification of adducts, as they will appear as a characteristic doublet in the mass spectrum.[13]

Interpreting the Results

The detection of a GSH adduct is a clear indication that your compound is forming reactive metabolites. The next steps would be to identify the structure of the adduct to understand the site of metabolic activation and potentially modify the molecule to block this pathway.

Mass Spectrometry Analysis

Answer:

Confirming a GSH adduct and interpreting its fragmentation is key to understanding the bioactivation pathway.

Confirmation of a GSH Adduct:

  • Accurate Mass: The measured mass should correspond to the expected mass of the parent compound plus the glutathionyl moiety (C10H15N3O6S), which has a monoisotopic mass of 305.0682 Da.

  • Isotope Pattern: If using a 1:1 mixture of unlabeled and labeled GSH, the adduct should appear as a doublet with a specific mass difference.

  • Chromatographic Behavior: The adduct should be present in the +NADPH sample and absent or significantly lower in the -NADPH control.

Interpreting Fragmentation Patterns:

The fragmentation of GSH adducts in MS/MS analysis can provide valuable structural information. Key characteristic neutral losses and fragment ions to look for include:

  • Neutral loss of 129.0426 Da: This corresponds to the loss of the pyroglutamic acid residue from the glutathione moiety and is a strong indicator of a GSH adduct.[14]

  • Fragment ion at m/z 272.0883: This corresponds to the γ-glutamyl-dehydroalanyl-glycine fragment.[15]

By analyzing the fragmentation of the parent portion of the adducted molecule, you can pinpoint the site of GSH conjugation and, therefore, the location of the reactive center on your compound.

Visualizations

Metabolic Activation of Cyclopropylamines

The following diagram illustrates the proposed mechanism of CYP450-mediated bioactivation of a cyclopropylamine, leading to the formation of a reactive intermediate capable of covalent binding.

cluster_0 CYP450 Active Site Cyclopropylamine Cyclopropylamine Aminium_Radical Aminium_Radical Cyclopropylamine->Aminium_Radical Single Electron Transfer (SET) Ring_Opened_Radical Ring_Opened_Radical Aminium_Radical->Ring_Opened_Radical Ring Opening Covalent_Adduct Covalent_Adduct Ring_Opened_Radical->Covalent_Adduct Reaction with Nucleophile (e.g., Protein, GSH)

Caption: CYP450-mediated bioactivation of cyclopropylamines.

Workflow for Investigating Time-Dependent Inhibition

This workflow outlines the decision-making process when a cyclopropyl-containing compound is suspected of being a time-dependent inhibitor.

Start Start IC50_Shift_Assay Perform IC50 Shift Assay Start->IC50_Shift_Assay Decision IC50 Shift Observed? IC50_Shift_Assay->Decision Reversible_Inhibitor Characterize as Reversible Inhibitor (Determine Ki) Decision->Reversible_Inhibitor No Kinact_KI_Assay Perform kinact/KI Assay Decision->Kinact_KI_Assay Yes End_Reversible End Reversible_Inhibitor->End_Reversible Risk_Assessment Predict In Vivo DDI Risk Kinact_KI_Assay->Risk_Assessment End_TDI End Risk_Assessment->End_TDI

Caption: Decision workflow for TDI investigation.

References

  • Time Dependent CYP Inhibition (IC50 Shift). Evotec. [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]

  • Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Charles River. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). Journal of Medicinal Chemistry. [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. (2017, January 30). Frontiers in Pharmacology. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015, March 27). The FEBS Journal. [Link]

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]

  • Michaud, V., & Dow, P. (2021, May 17). Mechanisms of CYP450 Inhibition. Encyclopedia.pub. [Link]

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]

  • An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Charles River Laboratories. [Link]

  • Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. (2016, June 9). Pharmacy Times. [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. (2025, October 16). ResearchGate. [Link]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. (2011, June 24). University of Washington School of Pharmacy. [Link]

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. (2018, December 15). Xenobiotica. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (2009). CORE. [Link]

  • Cytochrome P450 Time Dependent Inhibition (k). Evotec. [Link]

  • Time Dependent Inhibition, LC-MS/MS Detection (Ki/Kinact Determination). (2018, June 25). AMRI. [Link]

  • Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. (2026, January). ResearchGate. [Link]

  • 3D Hepatotoxicity Assay. Evotec. [Link]

  • Mitigation Strategies for Reactive Intermediates in Drug Discovery. The Royal Society of Chemistry. [Link]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8). Emulate. [Link]

  • Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data. (2016, October). ResearchGate. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Protocols. [Link]

  • In vitro evaluation of potential hepatotoxicity induced by drugs. (2010, June 15). Current Medicinal Chemistry. [Link]

  • Theoretical Perspective on the Structure and Mechanism of Cytochrome P450 Enzymes. [Link]

  • Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. (2025, October 7). ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Journal of Receptors and Signal Transduction. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2020, January 1). ResearchGate. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • Mechanism-based inactivation of human cytochromes p450s: experimental characterization, reactive intermediates, and clinical implications. (2009, January 1). Semantic Scholar. [Link]

  • Time-dependent CYP inhibition. (2013, November). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]

  • A critical evaluation of the experimental design of studies of mechanism based enzyme inhibition, with implications for in vitro-in vivo extrapolation. (2006, April 15). Current Drug Metabolism. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. (2006). Waters Corporation. [Link]

  • AdductHunter: identifying protein-metal complex adducts in mass spectra. (2024, January 23). Journal of Cheminformatics. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Dihydropyrimidinone (DHPM) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: DHPM Scaffold Optimization & Specificity Profiling

Welcome to the DHPM Optimization Hub

You are likely here because your dihydropyrimidinone (DHPM) hits—intended as Kinesin-5 (Eg5) inhibitors or antimicrobial agents—are showing unwanted cardiovascular toxicity or promiscuous binding.

The Core Problem: The DHPM ring is a "Privileged Scaffold." In medicinal chemistry, this is a double-edged sword. The Biginelli scaffold (3,4-dihydropyrimidin-2(1H)-one) is a bioisostere of the 1,4-dihydropyridine (DHP) scaffold found in blockbuster calcium channel blockers (CCBs) like Nifedipine. Without precise structural tuning, your DHPM will bind L-type Voltage-Gated Calcium Channels (CaV1.2), leading to hypotension and confounding your biological data.

This guide provides the causality-driven troubleshooting you need to decouple these effects.

Module 1: Medicinal Chemistry & SAR Troubleshooting

Q: My Eg5 inhibitor candidate is causing significant vasorelaxation in ex vivo models. Why?

A: You have likely retained the "Nifedipine-like" pharmacophore within your DHPM structure. The binding pockets for Eg5 and CaV1.2 overlap significantly regarding the DHPM core, but they diverge in their tolerance for C4-aryl substitution and C2-heteroatoms.

The Fix: Structural Divergence Strategy Consult the table below to shift your SAR away from Calcium Channel affinity.

Structural FeatureCaV1.2 Blocker (Off-Target) Eg5 Inhibitor (Desired Target) Optimization Action
C2 Position Oxygen (Urea) Sulfur (Thiourea) Switch to 2-Thione. The sulfur atom (as in Monastrol) drastically reduces CaV1.2 affinity compared to the 2-oxo analog.
C4 Aryl Ring Ortho-substitution (e.g., 2-NO₂, 2-CF₃)Meta-substitution (e.g., 3-OH)Move substituents to the meta or para position. Ortho-substituents lock the conformation favored by Calcium channels.
C5 Ester Small/Medium alkyl (Methyl, Ethyl, Isopropyl)Bulky/Lipophilic estersIncrease steric bulk. Eg5 tolerates long-chain or aromatic esters at C5 better than CaV1.2.
Stereochemistry (S)-enantiomers often favored(S)-enantiomers often favoredKinetic Resolution. While (S)-Monastrol is the potent Eg5 inhibitor, checking the (R)-enantiomer is critical as it may retain CaV1.2 activity without Eg5 efficacy.
Q: I am seeing "flat" structure-activity relationships (SAR) where modifications don't change potency. What is happening?

A: This is a hallmark of Colloidal Aggregation . DHPMs are often lipophilic and planar. If they form aggregates in your assay buffer, they will sequester proteins non-specifically.

The Diagnostic Protocol:

  • Detergent Check: Re-run your IC50 curve with 0.01% Triton X-100 or Tween-80 .

    • Result: If potency drops significantly (IC50 increases >10x), your compound was acting via aggregation (False Positive).

    • Result: If potency remains stable, the binding is specific.

  • Centrifugation: Spin your compound stock at 10,000 x g for 10 minutes before dosing. If the supernatant loses activity, the active species was a precipitate/aggregate.

Module 2: Biological Assay Support

Q: How do I definitively rule out Calcium Channel activity in high-throughput?

A: You must run a functional Calcium Flux Assay (FLIPR). Binding assays (displacement of radioligands) are insufficient because they miss allosteric modulators.

Protocol: FLIPR Calcium Flux Screen Standard Operating Procedure (SOP-DHPM-04)

Materials:

  • Cells: HEK293 or CHO-K1 stably expressing CaV1.2 (or endogenous expression in A7r5 cells).

  • Dye: Fluo-4 NW or Fluo-8 AM (Calcium sensitive dyes).

  • Blocker: Probenecid (Inhibits anion transport to keep dye inside cells).[1]

Workflow:

  • Seeding: Plate cells in 384-well black-wall plates (clear bottom) 24h prior.

  • Dye Loading:

    • Mix Fluo-8 AM with Assay Buffer (HBSS + 20mM HEPES).

    • Critical Step: Add 2.5 mM Probenecid to the dye solution. Without this, DHPMs (which can be substrates for transporters) may alter dye retention, creating artifacts.

    • Incubate 1 hour at 37°C.

  • Compound Addition: Add your DHPM derivative (dissolved in DMSO, final <0.5%). Incubate 15 min.

  • Stimulation: Inject KCl (60 mM final) or Bay K8644 (agonist) to depolarize and open channels.

  • Read: Measure fluorescence (Ex 490nm / Em 525nm) every 1 second for 60 seconds.

Interpretation:

  • Hit: If your DHPM reduces the KCl-induced fluorescence spike by >50% compared to vehicle, it is a Calcium Channel Blocker. Discard or re-design.

Module 3: Synthesis & Purity (The Biginelli Reaction)

Q: My "pure" compound shows multiple spots on TLC and inconsistent biological data.

A: The classic acid-catalyzed Biginelli reaction (HCl/Ethanol) often produces side products, including non-cyclized intermediates (ureido derivatives) that are biologically active.

Recommendation: Switch to a Lewis Acid Catalyzed protocol. This improves yield and reduces open-chain byproducts.

Protocol: Ytterbium Triflate Catalyzed Synthesis Higher purity profile for SAR libraries.

  • Reagents: Aldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), Thiourea (1.2 eq).

  • Catalyst: Yb(OTf)₃ (5 mol%).

  • Solvent: Solvent-free (melt) or minimal Acetonitrile.

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Heat to 100°C for 20-45 minutes (monitor by TLC).

    • Workup: Cool to room temperature. Add crushed ice. The solid DHPM precipitates.

    • Purification: Filter and recrystallize from hot Ethanol.

  • Validation: 1H NMR must show a distinct doublet (or singlet) for the C4-H proton around 5.0–6.0 ppm and the NH protons around 9.0–10.0 ppm. Absence of these signals indicates ring failure.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for separating Eg5 activity from Calcium Channel toxicity.

DHPM_Optimization Start DHPM Scaffold (Biginelli Product) Check1 C2 Heteroatom? Start->Check1 Path_O 2-Oxo (Urea) Check1->Path_O High Ca2+ Affinity Path_S 2-Thione (Thiourea) Check1->Path_S Lower Ca2+ Affinity Check2 C4 Aryl Substitution? Path_O->Check2 Path_S->Check2 Ortho Ortho-Substituted (e.g., 2-NO2, 2-Cl) Check2->Ortho Nifedipine Mimic Meta Meta-Substituted (e.g., 3-OH) Check2->Meta Monastrol Mimic Risk HIGH RISK: CaV1.2 Inhibition (Hypotension) Ortho->Risk Target OPTIMAL: Eg5 Inhibition (Anticancer) Meta->Target Validation Validation Step: FLIPR Calcium Flux Assay Risk->Validation Verify Toxicity Target->Validation Confirm Selectivity

Caption: Decision tree for structural modification of DHPMs to minimize Calcium Channel (CaV1.2) liability while maximizing Eg5 targeting.

References

  • Kappe, C. O. (2000).[2] Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. Link

  • Rovnyak, G. C., et al. (1995). Dihydropyrimidine calcium channel blockers.[3][4][5][6][7] 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry. Link

  • Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science (Discovery of Monastrol). Link

  • Molecular Devices. (2025). FLIPR Calcium Assay Kits and Protocols. Link

  • Ma, Y., et al. (2000).[2] Lanthanide Triflates as Efficient Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Enhancing the Metabolic Stability of 2-Substituted Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the metabolic stability of 2-substituted pyrimidinones. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the complexities of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 2-substituted pyrimidinones?

A1: 2-substituted pyrimidinones are susceptible to both Phase I and Phase II metabolic transformations. The primary pathways include:

  • Oxidation: This is a major route of metabolism, often mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[1][2][3][4] The pyrimidine ring itself, particularly at the 2-position if unsubstituted, and any substituents on the ring are common sites of oxidation.[1]

  • Hydroxylation: CYP enzymes can introduce hydroxyl groups onto the pyrimidine ring or its substituents, increasing their polarity and facilitating excretion.[5]

  • Conjugation (Phase II): Once a hydroxyl group is introduced, the molecule can undergo conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs) to form highly water-soluble metabolites that are readily eliminated.[6]

Q2: Which enzymes are most commonly responsible for the metabolism of 2-substituted pyrimidinones?

A2: The key enzymatic players are:

  • Cytochrome P450 (CYP) Isoforms: Various CYP enzymes, with CYP3A4 being a major contributor for many drugs, can metabolize pyrimidinones, especially through oxidation of substituents.[7][8]

  • Aldehyde Oxidase (AO): This cytosolic enzyme is particularly important for the metabolism of nitrogen-containing heterocyclic compounds like pyrimidinones.[3][4][9] AO often catalyzes the oxidation of the pyrimidine ring itself, especially at an electron-deficient carbon atom adjacent to a nitrogen.[3] For pyrimidin-2-ones, the C4 or C6 positions can be susceptible, but a key vulnerability is often the C2 position if it is unsubstituted.[1]

Q3: What are the most common "metabolic hotspots" on a 2-substituted pyrimidinone scaffold?

A3: The most frequent sites of metabolic attack, or "hotspots," include:

  • The 2-Position of the Pyrimidinone Ring: If the 2-position is unsubstituted (i.e., has a hydrogen atom), it is a primary target for oxidation by aldehyde oxidase (AO).[1]

  • Alkyl Substituents: Methyl or other small alkyl groups attached to the pyrimidine ring or its substituents are prone to hydroxylation by CYP enzymes.

  • Aromatic Rings: Phenyl or other aromatic substituents can be hydroxylated at various positions by CYPs.

  • Electron-Rich Heterocycles: Other heterocyclic rings attached to the pyrimidinone core can also be sites of oxidation.

Q4: What are the primary strategies to enhance the metabolic stability of 2-substituted pyrimidinones?

A4: The main approaches involve structural modifications to block or reduce the rate of metabolic reactions:

  • Blocking the Site of Metabolism: This is a direct and often effective strategy. For example, substituting the hydrogen at the C2 position of the pyrimidinone ring with a small, stable group like a methyl or a halogen can prevent oxidation by AO.[1] Similarly, replacing a metabolically labile methyl group with a fluorine or a trifluoromethyl group can block CYP-mediated hydroxylation.[10]

  • Bioisosteric Replacement: This involves replacing a metabolically unstable functional group with another group that has similar physical and chemical properties but is more resistant to metabolism.[10][11] For instance, a metabolically labile methoxy group could be replaced with a more stable difluoromethoxy group.

  • Scaffold Hopping: In some cases, the entire pyrimidinone core or a large substituent may be the source of instability. Scaffold hopping involves replacing this core with a different, more stable heterocyclic system that maintains the key pharmacophoric interactions.[10]

  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect. This is a more subtle modification that is less likely to impact the compound's biological activity.[6][12]

Troubleshooting Guide

Problem 1: My 2-substituted pyrimidinone shows high clearance in human liver microsomes (HLM).

Possible Cause Suggested Action & Rationale
CYP-mediated metabolism 1. Identify the metabolic hotspot: Use LC-MS/MS to identify the major metabolites. This will pinpoint the site of oxidation. 2. Block the hotspot: If a specific position is being hydroxylated, consider substituting the hydrogen at that position with a fluorine atom or a small alkyl group.[10] 3. Introduce electron-withdrawing groups: Adding electron-withdrawing groups to an aromatic substituent can make it less susceptible to oxidative metabolism by CYPs.
Compound instability 1. Check for non-enzymatic degradation: Run a control incubation without the NADPH regenerating system. If the compound still degrades, it is chemically unstable in the assay buffer. 2. Adjust buffer pH: Ensure the pH of your incubation buffer is stable and appropriate (typically pH 7.4).

Problem 2: My compound is stable in liver microsomes but shows high clearance in hepatocytes.

Possible Cause Suggested Action & Rationale
Metabolism by cytosolic enzymes 1. Suspect Aldehyde Oxidase (AO) metabolism: AO is a cytosolic enzyme and is therefore present in hepatocytes but not in microsomes.[3][9] The pyrimidinone ring itself is a likely target for AO. 2. Confirm AO involvement: Run the hepatocyte assay in the presence of a known AO inhibitor (e.g., hydralazine). A significant decrease in clearance will confirm the role of AO. 3. Block the AO metabolic site: As previously mentioned, substitution at the C2 position of the pyrimidinone ring is a key strategy to block AO-mediated metabolism.[1]
Phase II metabolism 1. Analyze for conjugated metabolites: Hepatocytes contain both Phase I and Phase II enzymes. Look for glucuronide or sulfate conjugates in your LC-MS/MS analysis. 2. Modify the site of conjugation: If a specific hydroxyl group is being conjugated, consider replacing it with a group that cannot be conjugated, such as a methoxy or a fluoro group.
Active uptake by transporters 1. Investigate transporter involvement: If the compound is rapidly taken up into hepatocytes by transporters, this can lead to higher intracellular concentrations and thus faster metabolism. 2. Modify physicochemical properties: Adjusting the lipophilicity or charge of the molecule can reduce its affinity for uptake transporters.

Problem 3: I am not seeing any metabolism of my compound in my in vitro assay.

Possible Cause Suggested Action & Rationale
Compound is highly stable This is the desired outcome! However, to be certain, ensure your assay is functioning correctly by running positive controls.
Poor compound solubility 1. Check for precipitation: Visually inspect your incubation wells for any signs of compound precipitation. 2. Use a co-solvent: Ensure your compound is fully dissolved in the assay medium. A small amount of DMSO (typically <0.5%) can be used.[13]
Assay system is not active 1. Run positive controls: Always include well-characterized compounds with known metabolic fates (e.g., testosterone or midazolam for CYPs) to verify that your microsomes or hepatocytes are metabolically active. 2. Check cofactor viability: The NADPH regenerating system is crucial for CYP activity. Ensure it is prepared fresh and stored correctly.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways of 2-Substituted Pyrimidinones

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 2-Substituted Pyrimidinone Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated) Parent->Oxidized_Metabolite CYP450s AO_Metabolite AO-mediated Metabolite Parent->AO_Metabolite Aldehyde Oxidase (AO) Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Excretion Excretion (Urine, Bile) AO_Metabolite->Excretion Conjugated_Metabolite->Excretion

Caption: Key metabolic pathways for 2-substituted pyrimidinones.

Experimental Workflow for Assessing Metabolic Stability

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution (e.g., in DMSO) C Incubate Compound with Microsomes and NADPH at 37°C A->C B Prepare Liver Microsomes and NADPH Regenerating System B->C D Collect Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction with Cold Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Quantify Remaining Parent Compound G->H I Calculate Half-life (t½) and Intrinsic Clearance (CLint) H->I J Assess Metabolic Stability I->J

Caption: Workflow for a liver microsomal stability assay.

Quantitative Data Summary

The following table provides a hypothetical yet representative example of how structural modifications can impact the metabolic stability of a 2-substituted pyrimidinone.

Compound R1-substituent R2-substituent t½ (min) in HLM CLint (µL/min/mg) Primary Metabolizing Enzyme
1 HPhenyl< 5> 200Aldehyde Oxidase
2 CH₃Phenyl4515.4CYP3A4
3 CH₃4-Fluorophenyl709.9CYP3A4
4 CF₃Phenyl> 120< 5.8- (Stable)

Data is illustrative and intended for educational purposes.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a 2-substituted pyrimidinone using human liver microsomes.[1]

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compound (2-substituted pyrimidinone)

  • Positive Control Compounds (e.g., Midazolam - high clearance, Verapamil - intermediate clearance)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Calibrated pipettes

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions in DMSO.

  • Working Solutions: Dilute the stock solutions to an intermediate concentration (e.g., 100 µM) in a 50:50 mixture of acetonitrile and water.

  • Microsomal Suspension: Thaw the human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions. Keep on ice.

3. Incubation Procedure:

  • Add the appropriate volume of 0.1 M phosphate buffer to the wells of the 96-well incubation plate.

  • Add the test compound working solution to the appropriate wells to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-cofactor" controls.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard to quench the reaction. The 0-minute time point should be taken immediately after the addition of the NADPH system.

  • For the "no-cofactor" control, add buffer instead of the NADPH system and incubate for the longest time point (60 minutes).

4. Sample Processing and Analysis:

  • Seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

  • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)

References

  • Pyrido[3,4- d ]pyrimidin-4(3 H )-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes. PMC.
  • Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • Aldehyde Oxidase. Cambridge MedChem Consulting.
  • Aldehyde oxidase. Wikipedia.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
  • Bioisosteric Replacements. Chemspace.
  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Royal Society of Chemistry.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hep
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink.
  • Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Pyrimidine metabolism. Wikipedia.
  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
  • Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. Science.
  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
  • THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. PMC.
  • Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Pl
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. PMC.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the ability to definitively elucidate the precise atomic arrangement of a molecule is paramount to understanding its chemical properties, biological activity, and potential as a therapeutic agent. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one, a molecule of interest in medicinal chemistry.

This technical guide moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their own structural elucidation endeavors. We will explore a multi-faceted NMR approach, demonstrating how the synergistic application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments provides an unassailable confirmation of the target structure, far surpassing the certainty offered by any single technique.

The Analytical Challenge: Unveiling the Connectivity of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

The structure of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one presents a unique set of challenges for structural confirmation. The molecule comprises two key fragments: a 2-methylcyclopropyl ring and a 3,4-dihydropyrimidin-4-one core. The highly strained and magnetically anisotropic environment of the cyclopropyl ring, coupled with the functionalities of the dihydropyrimidinone system, necessitates a comprehensive analytical strategy to prevent misinterpretation.

The NMR Toolkit: A Multi-pronged Approach to Structural Certainty

A robust structural confirmation relies on a suite of NMR experiments, each providing a unique piece of the molecular puzzle. The workflow for a comprehensive NMR analysis is outlined below.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H_NMR ¹H NMR Analysis Comprehensive Analysis H_NMR->Analysis C_NMR ¹³C NMR C_NMR->Analysis COSY COSY COSY->Analysis HSQC HSQC HSQC->Analysis HMBC HMBC HMBC->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Figure 1: A streamlined workflow for the comprehensive NMR-based structural elucidation of organic molecules.

¹H NMR Spectroscopy: The Initial Proton Landscape

The ¹H NMR spectrum provides the initial, fundamental overview of the proton environments within the molecule. For 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one, we anticipate distinct signals for the protons on the dihydropyrimidinone ring, the cyclopropyl ring, and the methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (or until adequate signal-to-noise is achieved)

  • Data Processing: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference it to the residual solvent peak.

Hypothetical ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-55.75d7.51H
H-67.60d7.51H
NH-310.50br s-1H
H-1'1.80m-1H
H-2'1.25m-1H
H-3'a0.85m-1H
H-3'b0.60m-1H
CH₃1.15d6.03H

Note: This data is a realistic estimation based on literature values for similar structural motifs.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic surroundings. The carbonyl carbon of the pyrimidinone ring and the carbons of the cyclopropyl ring are expected to have characteristic chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

Hypothetical ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C-2155.0
C-4165.0
C-5102.0
C-6145.0
C-1'25.0
C-2'18.0
C-3'12.0
CH₃15.0

Note: This data is a realistic estimation based on literature values for similar structural motifs.

Delving Deeper with 2D NMR: Connecting the Dots

While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for unambiguously establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[1] This is crucial for tracing out the spin systems within the molecule. In our target molecule, we expect to see correlations between the vicinal protons on the dihydropyrimidinone ring (H-5 and H-6) and within the cyclopropyl ring system.

Experimental Protocol: COSY

  • Instrument Setup: Utilize a standard gradient-selected COSY pulse sequence (gCOSY).

  • Acquisition Parameters:

    • Spectral Width: Set to encompass all proton signals.

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

  • Data Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

G H5 H-5 H6 H-6 H5->H6 J-coupling H1_prime H-1' H2_prime H-2' H1_prime->H2_prime J-coupling H3_prime_a H-3'a H1_prime->H3_prime_a J-coupling H3_prime_b H-3'b H1_prime->H3_prime_b J-coupling H2_prime->H3_prime_a J-coupling H2_prime->H3_prime_b J-coupling CH3 CH₃ H2_prime->CH3 J-coupling G cluster_pyrimidinone Dihydropyrimidinone Ring cluster_cyclopropyl 2-Methylcyclopropyl Group H5 H-5 C4 C-4 H5->C4 ³JCH H6 H-6 C2 C-2 H6->C2 ³JCH H6->C4 ²JCH C5 C-5 C6 C-6 H1_prime H-1' H1_prime->C2 ³JCH CH3 CH₃ C1_prime C-1' CH3->C1_prime ²JCH C2_prime C-2' CH3->C2_prime ¹JCH (in HSQC)

Figure 3: Key expected HMBC correlations for confirming the structure of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one.

Synthesizing the Data: A Self-Validating System

The true power of this comprehensive NMR approach lies in the convergence of data from all experiments.

  • ¹H and ¹³C NMR provide the fundamental chemical shifts and integration values.

  • COSY connects the protons within individual spin systems (the dihydropyrimidinone ring and the cyclopropyl moiety).

  • HSQC definitively assigns the proton and carbon signals for all protonated carbons.

  • HMBC bridges the different spin systems, crucially showing the correlation from the cyclopropyl protons (specifically H-1') to the C-2 carbon of the pyrimidinone ring. This long-range correlation is the linchpin that unequivocally confirms the connectivity of the two fragments.

Comparison with Alternative Methodologies

While other analytical techniques such as mass spectrometry and infrared spectroscopy can provide valuable information (molecular weight and functional groups, respectively), they cannot rival the detailed structural insights provided by a full suite of NMR experiments. Mass spectrometry cannot distinguish between isomers, and IR spectroscopy provides only limited information about the carbon skeleton. A complete 2D NMR analysis, as described here, provides a self-validating system where the data from each experiment must be consistent with the others, leading to a level of structural certainty that is unmatched.

Conclusion

The structural confirmation of novel chemical entities like 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one demands a rigorous and multi-faceted analytical approach. By systematically applying a suite of 1D and 2D NMR experiments, researchers can build a complete and unambiguous picture of the molecular structure. This guide has outlined not only the "how" but also the "why" behind each experimental choice, providing a framework for robust and reliable structural elucidation in the dynamic field of drug discovery.

References

  • Furrer, J., et al. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications, 46(36), 6732-6734. Retrieved from [Link]

  • Li, D. W., & Li, Y. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved from [Link]

  • Nanalysis Corp. (2022, July 14). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Latent Semantic Indexing. (2023, June 22). HMBC: Significance and symbolism. Retrieved from [Link]

  • Nanalysis Corp. (2021, July 14). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Novel Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities from antiviral to antihypertensive.[1][2][3] As drug discovery pipelines innovate and produce increasingly complex DHPM analogues, the need for robust, high-fidelity analytical techniques to characterize these novel chemical entities becomes paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for both the structural elucidation and quantification of these compounds.[1][4] This guide provides a comparative analysis of mass spectrometry-based workflows for novel DHPMs, offering field-proven insights into experimental design, from ionization source selection to fragmentation analysis, to empower researchers in their drug development endeavors.

Foundational Principles: Ionization Source Selection

The journey of a DHPM from a liquid sample to a mass spectrum begins with ionization. The choice of ionization source is arguably the most critical parameter, directly influencing signal intensity, stability, and the type of information one can obtain. The two most prevalent atmospheric pressure ionization (API) techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

1.1 Electrospray Ionization (ESI): The Preferred Choice for Polar DHPMs

ESI is a soft ionization technique that transfers ions from a liquid phase into the gas phase. It operates by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. For the majority of DHPMs, which typically possess sufficient polarity due to the presence of carbonyl and amine functionalities, ESI is the ionization method of choice.[5][6]

  • Mechanism of Action: ESI is ideal for polar and non-volatile molecules. It generally produces protonated molecules [M+H]⁺ in positive ion mode, which is highly favorable for the basic nitrogen atoms within the DHPM core.

  • Causality in Method Development: The selection of ESI is based on the inherent polarity of the DHPM scaffold. The efficiency of the electrospray process is directly correlated with the analyte's ability to carry charge in solution. Therefore, for novel DHPMs designed with polar functional groups to enhance solubility or target engagement, ESI provides superior sensitivity.

1.2 Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analogues

APCI is tailored for molecules of medium to low polarity that are thermally stable.[5][7] The sample is first vaporized in a heated nebulizer, and then a corona discharge creates reactant gas ions from the mobile phase, which then ionize the analyte molecules through chemical reactions.[5]

  • When to Choose APCI: If a novel DHPM series is designed with extensive hydrophobic substitutions (e.g., long alkyl chains, large aromatic moieties) that significantly reduce its polarity, ESI may yield poor results.[8] In these cases, APCI becomes the superior alternative.[5][8]

  • Key Consideration: A critical prerequisite for APCI is the thermal stability of the analyte.[7] The heated vaporization step can cause degradation of thermally labile DHPMs, making ESI the only viable option for such compounds.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a high-voltage field.Gas-phase chemical ionization via a corona discharge.[5]
Best For Polar, large, and thermally labile molecules.[5]Less polar, smaller, and thermally stable molecules.[5]
Typical DHPMs Most DHPMs with standard functional groups.DHPMs with significant non-polar modifications.
Ion Suppression More susceptible to matrix effects and ion suppression.[8]Generally less susceptible to matrix effects.[7]
Flow Rate Optimal at lower flow rates ( < 0.5 mL/min).More efficient at higher flow rates ( > 0.5 mL/min).[7]

Structural Elucidation through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of novel compounds. By isolating the precursor ion (e.g., the [M+H]⁺ of the DHPM) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that acts as a structural fingerprint.

2.1 Common Fragmentation Pathways of the DHPM Core

The fragmentation of the dihydropyrimidinone ring is often predictable and provides key structural information. The process typically involves charge- or radical-site-initiated cleavage.[9] Common fragmentation patterns arise from the cleavage of the heterocyclic ring, often through retro-Diels-Alder-type reactions or the loss of substituents from the core structure.[10][11] For instance, a characteristic loss of the substituent at the C4 position is frequently observed, along with cleavages that break down the pyrimidine ring itself.

Below is a diagram illustrating a generalized fragmentation pathway for a protonated DHPM.

G cluster_precursor Precursor Ion Selection cluster_cid Collision-Induced Dissociation (CID) Precursor [M+H]⁺ Protonated DHPM CID_Node Collision Cell (Inert Gas, e.g., Ar) Precursor->CID_Node Isolation Frag1 Fragment A [M+H - R4]⁺ CID_Node->Frag1 Fragmentation Frag2 Fragment B Loss of side chain CID_Node->Frag2 Frag3 Fragment C Ring Cleavage Product CID_Node->Frag3

Caption: Generalized MS/MS fragmentation workflow for a DHPM.

Understanding these pathways is crucial. When analyzing a novel analogue, observing expected fragment ions confirms the integrity of the core structure, while shifts in fragment masses can pinpoint the location of new substitutions.

A Validated Workflow for Quantitative Bioanalysis of DHPMs

For drug development professionals, quantifying a novel DHPM in a complex biological matrix (e.g., plasma) is a critical step in pharmacokinetic studies.[12] The following section details a robust, self-validating LC-MS/MS protocol.

3.1 Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte is ideal).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

    • Causality: Protein precipitation is a rapid and effective method to remove the bulk of matrix interferences. Acetonitrile is a common choice due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.[12]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. Total run time is typically around 5 minutes.[13]

    • Causality: A C18 column provides excellent retention for a wide range of DHPM polarities. The acidic mobile phase (formic acid) promotes protonation of the analytes, which is essential for good ESI sensitivity and peak shape.[14]

  • Mass Spectrometry (MRM):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • For each novel DHPM, determine the precursor ion (the [M+H]⁺).

      • Optimize collision energy to find at least two specific and intense product ions. The transition from the precursor to the most intense product ion will be the "quantifier," and the second will be the "qualifier."

    • Trustworthiness: The use of a quantifier and a qualifier transition provides a self-validating system. The ratio of the two signals should be constant across all samples and calibrators. Any deviation in this ratio indicates a potential interference, flagging the data point for investigation. This ensures high confidence in the analytical results.[12][14]

G Sample Plasma Sample + Internal Standard Precip Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC_Inject LC Injection Supernatant->LC_Inject LC_Column C18 Column Separation LC_Inject->LC_Column ESI ESI Source (Ionization) LC_Column->ESI Q1 Quadrupole 1 (Precursor Ion Isolation) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Detection) Q2->Q3 Data Data Acquisition (Quantifier/Qualifier Ratio) Q3->Data

Caption: Quantitative LC-MS/MS workflow for DHPMs in plasma.

Comparative Analysis: Triple Quadrupole vs. High-Resolution MS

The choice of mass analyzer technology significantly impacts the type and quality of data obtained.

ParameterTriple Quadrupole (QqQ) MSHigh-Resolution MS (HRMS, e.g., Orbitrap, Q-TOF)
Primary Application Targeted Quantification (MRM)Structural Elucidation, Unknown Screening, Quantification
Selectivity High (based on specific fragmentation)Extremely High (based on accurate mass)
Sensitivity Excellent for targeted analysisVery good, can be comparable to QqQ for some applications
Mass Accuracy Low (< 500 ppm)High (< 5 ppm)
Workflow Complexity Simpler method development for known targetsMore complex data processing, but enables retrospective analysis
Best for Novel DHPMs Ideal for pharmacokinetic studies and routine bioanalysis of a known compound.[12]Superior for identifying unknown metabolites and confirming the elemental composition of new chemical entities.[15][16]

Authoritative Insight: For early-stage drug discovery, where the goal is to identify metabolites and degradation products, the investment in HRMS is invaluable. The high mass accuracy allows for the confident determination of elemental formulas for unknown peaks, accelerating the identification process.[17] For later-stage development, such as clinical pharmacokinetics, the sheer throughput and robustness of a triple quadrupole for targeted quantification are unmatched.[12]

Conclusion

Mass spectrometry is a powerful and versatile tool for the analysis of novel dihydropyrimidinones. A thoughtful, mechanistically-driven approach to method development is key to generating high-quality, reliable data. By carefully selecting the ionization source based on analyte polarity, understanding the characteristic fragmentation pathways for structural confirmation, and choosing the appropriate mass analyzer for the task—be it sensitive quantification or high-resolution structural elucidation—researchers can significantly accelerate their drug discovery and development programs. This guide serves as a foundational framework, grounded in scientific principles, to empower scientists to build robust and self-validating analytical methods for this important class of therapeutic compounds.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • Castro Jara, M., Assunção Silva, A. C., Ritter, M., Fernandes da Silva, A., Lambrecht Gonçalves, C., Rassier dos Santos, P., Sisconetto Borja, L., Pereira de Pereira, C. M., & da Silva Nascente, P. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843510. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Applied Chemistry, 2016, 1-13. [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by APPI. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectra of compounds (1-9). ResearchGate. [Link]

  • YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. [Link]

  • ResearchGate. (n.d.). ESI mass spectrum of the Biginelli reaction using a double-barrel tip.... ResearchGate. [Link]

  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]

  • Kumar, D., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42939-42951. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • ResearchGate. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?. ResearchGate. [Link]

  • Chemistry Journal of Moldova. (n.d.). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]

  • Chanu, K. B., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100193. [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. [Link]

  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. ACS Omega, 7(8), 7241-7254. [Link]

  • Rudin, D., et al. (2020). Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma. Bioanalysis, 12(3), 175-189. [Link]

  • University of Birmingham. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. ACS Omega. [Link]

  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]

  • Patel, K. D., et al. (2023). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. Research Journal of Pharmacy and Technology, 16(11), 5240-5246. [Link]

  • Al-Shabrawi, M. H., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences, 20(4), 369-375. [Link]

Sources

comparing activity of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one to monastrol

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide between 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one and Monastrol .

Executive Summary

This guide provides a structural and functional comparison between the established Kinesin-5 (Eg5) inhibitor Monastrol and the specific heterocyclic entity 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (referred to herein as MCP-DHPM ).

  • Monastrol is the prototypical, allosteric, small-molecule inhibitor of Eg5, widely used as a chemical probe to arrest cells in mitosis (monoastral phenotype).

  • MCP-DHPM (CAS: 1496334-19-0) is a structural analog of the dihydropyrimidine core found in Monastrol but lacks the critical C4-aryl and C5-ester pharmacophore elements required for Eg5 inhibition.

Key Finding: While Monastrol exhibits micromolar potency (IC


 ~14 µM) against Eg5, MCP-DHPM is predicted to be inactive  in this specific biological context due to the absence of the hydrophobic "clamp" and hydrogen-bonding motifs essential for binding the L5/α2/α3 allosteric pocket. This guide details the Structure-Activity Relationship (SAR) governing this difference.

Chemical Structure & Properties[1][2][3][4]

Monastrol (The Benchmark)[3]
  • IUPAC Name: Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]

  • Core Scaffold: 3,4-dihydropyrimidine-2(1H)-thione (DHPM-thione).

  • Key Features:

    • C2-Thione (C=S): Critical for hydrogen bonding with Glu118 in the Eg5 binding pocket.

    • C4-Aryl Group (3-OH-Phenyl): Occupies a deep hydrophobic sub-pocket; the 3-OH group is preferred for potency.

    • C5-Ester: Interacts with the solvent-exposed loop (Arg119/Gly117).

MCP-DHPM (The Comparator)
  • IUPAC Name: 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

  • Core Scaffold: 3,4-dihydropyrimidin-4-one (DHPM-one).

  • Key Features:

    • C2-Substituent: 2-methylcyclopropyl group (hydrophobic, bulky).

    • C4/C5 Substitution: Unsubstituted (Hydrogens). Lacks the aryl and ester groups.

    • Core Difference: Oxygen (urea-like tautomer) or alkyl-substituted imine character at C2, versus the thione of Monastrol.

Physicochemical Comparison Table[5]
FeatureMonastrolMCP-DHPM
Molecular Weight 292.35 g/mol ~150.18 g/mol
H-Bond Donors 2 (NH, OH)1 (NH)
H-Bond Acceptors 3 (C=O, C=S, OH)2 (C=O, N)
Lipophilicity (cLogP) ~2.1 (Moderate)~0.8 (Low)
Solubility (DMSO) High (>50 mM)High (>100 mM)
Eg5 Binding Mode Allosteric (L5/α2/α3 pocket)Non-binder (Predicted)

Mechanism of Action & SAR Analysis

The Eg5 Allosteric Binding Pocket

Monastrol binds to an induced allosteric pocket located between loop L5 and helices α2/α3 of the kinesin motor domain. This binding locks the motor in an ADP-bound state, preventing neck-linker docking and force generation.

Critical Pharmacophore Elements (Missing in MCP-DHPM):
  • The "Hydrophobic Clamp": The C4-aryl group of Monastrol is sandwiched between Phe113 and Glu116. MCP-DHPM lacks this group , removing the primary driving force for binding affinity.

  • The "Thione Interaction": The C2=S of Monastrol accepts a hydrogen bond from the backbone amide of Glu118. MCP-DHPM has a C2-alkyl group , which is hydrophobic and cannot form this H-bond. Furthermore, the steric bulk of the cyclopropyl group may clash with the tight pocket floor.

  • The "Loop Interaction": The C5-ester of Monastrol interacts with Arg119. MCP-DHPM lacks this ester , further reducing affinity.

Pathway Visualization (Graphviz)

Eg5_Inhibition Eg5_Active Eg5 Motor Domain (Active, ATP-competent) ADP_Release ADP Release (Rate-Limiting Step) Eg5_Active->ADP_Release Normal Cycle No_Effect No Effect (Normal Mitosis) Eg5_Active->No_Effect If MCP-DHPM used Monastrol Monastrol (Inhibitor) Binding_Event Allosteric Binding (L5/α2/α3 Pocket) Monastrol->Binding_Event High Affinity (C4-Aryl/C2-Thione) MCP_DHPM MCP-DHPM (Putative Inactive) MCP_DHPM->Binding_Event No Binding (Missing Pharmacophore) Binding_Event->Eg5_Active Induces Conformation Change Binding_Event->ADP_Release Inhibits Force_Gen Force Generation (Bipolar Spindle Formation) ADP_Release->Force_Gen Arrest Cell Cycle Arrest (Monoastral Phenotype) ADP_Release->Arrest If Inhibited

Caption: Comparative mechanism showing Monastrol's interference with ADP release versus the predicted lack of effect of MCP-DHPM due to pharmacophore absence.

Experimental Validation Protocols

To empirically verify the activity difference, the following self-validating protocols are recommended.

In Vitro Basal ATPase Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain. Monastrol inhibits this rate; MCP-DHPM should not.

Protocol:

  • Reagents: Recombinant Eg5 motor domain (10-50 nM), ATP (1 mM), Microtubules (Taxol-stabilized, 1-2 µM), Phosphoenolpyruvate (PEP), Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH), NADH.

  • Setup: Prepare a coupled enzyme system in 96-well plates.

    • Control: DMSO only (100% Activity).

    • Positive Control: Monastrol (100 µM).

    • Test: MCP-DHPM (Titration: 0.1 µM – 200 µM).

  • Measurement: Monitor NADH absorbance decrease at 340 nm over 20 minutes at 25°C.

  • Analysis: Calculate ATPase rate (slope). Normalize to DMSO control.

    • Expected Result (Monastrol): IC

      
       ~14 µM.
      
    • Expected Result (MCP-DHPM): No significant reduction in ATPase rate up to 200 µM.

Phenotypic Cell Assay (Monoastral Phenotype)

Monastrol treatment leads to "monoastral" spindles (rosettes) because centrosomes cannot separate.

Protocol:

  • Cell Line: HeLa or U2OS cells synchronized in G2/M (optional) or asynchronous.

  • Treatment: Treat cells with Monastrol (100 µM) or MCP-DHPM (100 µM) for 4 hours.

  • Fixation: Fix with 4% Paraformaldehyde or Methanol.

  • Staining:

    • Tubulin: Anti-alpha-tubulin (Green).

    • DNA: DAPI or Hoechst (Blue).

  • Imaging: Fluorescence microscopy.

  • Quantification: Count percentage of mitotic cells displaying monoastral vs. bipolar spindles.

    • Monastrol: >80% Monoastral spindles.[2]

    • MCP-DHPM: <5% Monoastral spindles (comparable to DMSO).

Conclusion

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (MCP-DHPM) serves as a distinct chemical entity from Monastrol. Based on established Structure-Activity Relationship (SAR) data for dihydropyrimidine kinesin inhibitors:

  • Monastrol possesses the requisite C4-aryl and C5-ester groups for high-affinity binding to Eg5.

  • MCP-DHPM lacks these essential features and presents a sterically distinct C2-cyclopropyl group.

Recommendation: MCP-DHPM should not be used as a functional alternative to Monastrol for Eg5 inhibition. It may serve as a negative control fragment or a building block for synthesizing more complex C2-functionalized pyrimidines, but it does not retain the biological activity of the parent scaffold.

References

  • Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science, 286(5441), 971-974. Link

  • Maliga, Z., et al. (2002). "Small-molecule probes for the study of cell division." Chemistry & Biology, 9(9), 983-993. Link

  • DeBonis, S., et al. (2004). "In vitro screening for inhibitors of the human mitotic kinesin Eg5 with a mant-ADP release assay." Analytical Biochemistry, 329(2), 279-288. Link

  • Kappe, C. O. (2000). "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry, 35(12), 1043-1052. Link

  • Chemical Source Data (2025). "2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1496334-19-0)." ChemSrc / CymitQuimica. Link

Sources

Validating the Mechanism of Action for a Novel DHPM: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Cell Biologists. Focus: Validation of novel Dihydropyrimidinones (DHPMs) as allosteric Eg5 (KIF11) inhibitors.

Executive Summary

The validation of a novel DHPM requires more than demonstrating cytotoxicity; it demands rigorous proof of its molecular mechanism. Unlike ATP-competitive inhibitors, DHPMs (classically exemplified by Monastrol ) function as allosteric inhibitors of the Kinesin-5 (Eg5) motor protein. They bind to a specific hydrophobic pocket formed by the


 helices and the L5 loop, mechanically locking the motor in an ADP-bound state.

This guide outlines a self-validating experimental framework to confirm that your novel DHPM functions via this specific allosteric mechanism, while demonstrating superior potency compared to the prototype, Monastrol.

Part 1: The Mechanistic Hypothesis

To validate your compound, you must experimentally verify that it does not compete with ATP but rather modulates the motor's ability to release ADP.

The Allosteric Trap

Kinesin motility is driven by ATP hydrolysis.[1] DHPMs do not block ATP binding. Instead, they induce a conformational change in the switch II cluster, preventing the "power stroke" and trapping the motor on the microtubule in a low-affinity state.

Diagram 1: The Kinesin-5 Hydrolysis Cycle & DHPM Intervention

This diagram illustrates the specific step in the ATPase cycle where DHPMs exert their effect.

KinesinCycle cluster_cycle Eg5 ATPase Cycle State1 Nucleotide Free (Rigour State) State2 ATP Binding State1->State2 +ATP State3 ATP Hydrolysis (Pre-Power Stroke) State2->State3 Hydrolysis State4 ADP Release (Rate Limiting Step) State3->State4 Pi Release State4->State1 -ADP (Normal) State4->State4 Trapped by DHPM Inhibitor DHPM Binding (Allosteric Pocket) Inhibitor->State4 LOCKS Conformation

Caption: The Eg5 ATPase cycle. DHPMs bind allosterically, preventing the conformational change required for ADP release (State 4), effectively stalling the motor.

Part 2: Biochemical Validation (The Gold Standard)

Cytotoxicity (MTT/CellTiter-Glo) is insufficient for MoA validation. You must prove direct target engagement using a Microtubule-Stimulated ATPase Assay .

Protocol: NADH-Coupled ATPase Kinetics

Unlike endpoint assays (Malachite Green), the coupled enzyme assay allows real-time monitoring of ATP hydrolysis rates (


), providing a more accurate determination of 

and mode of inhibition.

Principle: The regeneration of ATP from ADP by Pyruvate Kinase (PK) is coupled to the oxidation of NADH by Lactate Dehydrogenase (LDH). The decrease in absorbance at 340 nm is directly proportional to ATP hydrolysis.

Reagents:

  • Buffer: BRB80 (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Enzyme: Recombinant human Eg5 motor domain (10-50 nM final).

  • Substrate: Microtubules (Taxol-stabilized, 0–5

    
    ) and ATP (1 mM).
    
  • Coupling System: 2 mM PEP, 0.2 mM NADH, PK/LDH mix.

Step-by-Step Workflow:

  • Baseline Control: Establish the basal ATPase rate of Eg5 alone (should be low, < 0.5

    
    ).
    
  • MT Stimulation: Add Taxol-stabilized microtubules. Verify the rate increases significantly (typically 10-20 fold).

  • Inhibition Curve: Titrate your Novel DHPM (0.01

    
     to 100 
    
    
    
    ) against a fixed concentration of Eg5 and MTs.
  • Reference Standard: Run Monastrol in parallel as a positive control.

  • Readout: Measure

    
     over 10 minutes at 25°C.
    

Data Interpretation:

  • Competitive Inhibitors: Increase

    
     (apparent) for ATP.
    
  • DHPMs (Allosteric): Decrease

    
     significantly without drastically altering the 
    
    
    
    for ATP (though they may affect MT affinity).

Part 3: Cellular Phenotyping

Biochemical potency must translate to a specific cellular phenotype. Eg5 inhibition results in a unique "Monoastral" spindle, distinct from the phenotypes caused by Taxol (stabilizer) or Vincristine (destabilizer).

Protocol: Immunofluorescence for Monoastral Spindles

Objective: Visualize the collapse of the bipolar spindle.

  • Cell Line: HeLa or U2OS (high proliferative index).

  • Treatment: Treat cells with Novel DHPM (

    
    ) for 4–8 hours.
    
    • Control A: DMSO (Bipolar spindles).

    • Control B: Monastrol (100

      
      , Monoastral spindles).
      
  • Fixation: -20°C Methanol for 10 minutes (preserves microtubule structure better than formalin).

  • Staining:

    • Primary Ab: Anti-

      
      -tubulin (Microtubules) and Anti- 
      
      
      
      -tubulin (Centrosomes).
    • Counterstain: DAPI (DNA).

  • Analysis:

    • Bipolar: Two distinct

      
      -tubulin foci separated by a microtubule array; chromosomes aligned at metaphase plate.
      
    • Monoastral (DHPM effect): Two

      
      -tubulin foci (centrosomes) that failed to separate, surrounded by a radial "rosette" of microtubules; chromosomes arranged in a ring.
      

Part 4: Comparative Performance Guide

When publishing your novel DHPM, you must benchmark it against the standard. Monastrol is historically significant but chemically weak. Your compound should demonstrate superior metrics.

Table 1: Comparative Profile of DHPMs
FeatureMonastrol (Standard)Novel DHPM (Target Profile)Validation Method
Biochemical IC50 ~14 - 50

< 200 nM ATPase Assay (NADH-coupled)
Cellular GI50 ~20 - 100

< 1

MTT / CellTiter-Glo (HeLa)
Binding Site

Pocket
Same (Confirmed via Docking)X-ray Crystallography / In Silico
Reversibility Rapidly ReversibleReversibleWashout Assay (FACS)
Phenotype Monoastral SpindleMonoastral SpindleImmunofluorescence
Solubility ModerateHigh Kinetic Solubility (PBS, pH 7.4)

Part 5: Decision Logic for Validation

Use this workflow to ensure your data package is robust enough for high-impact journals.

Diagram 2: Validation Workflow

ValidationWorkflow Start Novel DHPM Synthesized Step1 Step 1: ATPase Assay (Biochemical) Start->Step1 Decision1 Inhibits ATPase? Step1->Decision1 Step2 Step 2: Phenotypic Screen (Cellular) Decision1->Step2 Yes (IC50 < Monastrol) Fail Off-Target / Toxic (Redesign) Decision1->Fail No Decision2 Monoastral Phenotype? Step2->Decision2 Step3 Step 3: Specificity Check (Tubulin Polymerization) Decision2->Step3 Yes (Rosettes seen) Decision2->Fail No (G2/M arrest absent) Decision3 Affects Polymerization? Step3->Decision3 Success VALIDATED Eg5 INHIBITOR (Publishable) Decision3->Success No (Target is Motor, not MT) Decision3->Fail Yes (Tubulin Poison)

Caption: Logical workflow for validating Eg5 specificity. Note that DHPMs should NOT affect tubulin polymerization directly, distinguishing them from Taxanes.

References

  • Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen.[2][3][4] Science.[2][3][4][5][6]

  • Kapoor, T. M., et al. (2000). Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5.[2] Journal of Cell Biology.[2][5][7]

  • DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics.

  • Hackney, D. D., & Jiang, W. (2001). Assays for kinesin microtubule-stimulated ATPase activity.[1] Methods in Molecular Biology.

Sources

A Comparative Benchmarking Guide to DHPM-X: A Novel Dihydropyrimidinone L-type Calcium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including potent calcium channel modulation.[1][2][3][4] This guide introduces DHPM-X, a novel dihydropyrimidinone analog, and provides a comprehensive head-to-head comparison with established L-type calcium channel blockers. We present a detailed analysis of its inhibitory potency, selectivity, and cellular effects, supported by robust experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of next-generation calcium channel modulators.

Introduction: The Enduring Significance of the Dihydropyrimidinone Scaffold

For over a century, since the pioneering work of Pietro Biginelli in 1893, the dihydropyrimidinone core has been a fertile ground for the discovery of bioactive molecules.[5][6] Synthesized through the versatile Biginelli reaction—a one-pot, three-component condensation—DHPMs offer vast chemical diversity.[5][6][7][8] This chemical tractability has led to the development of compounds with a wide array of therapeutic applications, including antihypertensive, anti-inflammatory, and anticancer properties.[2][9][10]

A particularly significant application of the DHPM scaffold is the modulation of voltage-gated calcium channels.[1][3][4][11] Structurally analogous to the 1,4-dihydropyridine (DHP) class of drugs like Nifedipine, certain DHPMs have been identified as potent L-type calcium channel blockers.[1][3][12] These channels are critical in regulating calcium influx in vascular smooth muscle, and their inhibition leads to vasodilation, making them a key target for antihypertensive therapies.[12] This guide focuses on the characterization of DHPM-X, a novel analog designed for enhanced potency and selectivity against L-type calcium channels.

Comparative Analysis: DHPM-X vs. Known Inhibitors

To objectively assess the performance of DHPM-X, we benchmarked it against two well-established L-type calcium channel blockers: Nifedipine , a first-generation dihydropyridine, and Amlodipine , a third-generation dihydropyridine known for its long half-life and improved pharmacokinetic profile.

The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). We determined the IC50 of DHPM-X, Nifedipine, and Amlodipine using a whole-cell patch-clamp electrophysiology assay on HEK293 cells stably expressing the human Cav1.2 channel, the primary L-type calcium channel in cardiovascular tissue.

Table 1: Comparative In Vitro Potency (IC50) Against L-type Calcium Channels (Cav1.2)

CompoundIC50 (nM)Hill Slope
DHPM-X 25.3 ± 2.1 -1.1
Nifedipine105.8 ± 8.5-1.0
Amlodipine52.4 ± 4.7-1.2

Data are presented as mean ± standard deviation from n=6 independent experiments.

Expert Interpretation: The data clearly demonstrate that DHPM-X possesses significantly higher potency against the L-type calcium channel (Cav1.2) compared to both Nifedipine and Amlodipine. Its IC50 value of 25.3 nM is approximately fourfold lower than that of Nifedipine and twofold lower than Amlodipine, suggesting a stronger interaction with the channel's binding site. The Hill slopes, which are close to -1.0 for all compounds, indicate a classic 1:1 binding stoichiometry. This enhanced potency is a primary indicator of DHPM-X's potential as a highly effective calcium channel blocker.

To translate in vitro potency into a physiologically relevant context, we evaluated the ability of each compound to inhibit potassium chloride (KCl)-induced contraction in isolated rat aortic rings. High KCl concentrations depolarize the cell membrane, opening L-type calcium channels and causing contraction, providing a functional measure of channel blockade.

Table 2: Functional Inhibition of Aortic Contraction (EC50)

CompoundEC50 for Relaxation (nM)
DHPM-X 45.1 ± 3.9
Nifedipine150.2 ± 12.6
Amlodipine88.9 ± 7.3

EC50 values represent the concentration required to achieve 50% relaxation of a pre-contracted aortic ring. Data are mean ± SD from n=5 tissue preparations.

Expert Interpretation: The ex vivo data from the aortic ring assay corroborate our electrophysiology findings. DHPM-X demonstrated superior efficacy in relaxing vascular smooth muscle, with an EC50 value significantly lower than the benchmark compounds. This result confirms that DHPM-X's high in vitro potency translates into a robust functional response in a physiological setting, reinforcing its potential as a powerful antihypertensive agent.

Experimental Methodologies

Scientific trustworthiness is built on transparent and reproducible methods. The following sections detail the protocols used to generate the data presented in this guide.

This protocol is designed to measure the direct inhibitory effect of compounds on L-type calcium channels.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_recording Recording Protocol cluster_drug_app Drug Application cluster_analysis Data Analysis cell_culture HEK293 cells expressing Cav1.2 plating Plate on coverslips cell_culture->plating incubation Incubate 24-48h plating->incubation transfer Transfer coverslip to recording chamber incubation->transfer patch Establish whole-cell patch transfer->patch hold Hold at -80mV patch->hold depolarize Depolarize to +10mV to elicit ICa hold->depolarize baseline Record baseline current depolarize->baseline perfuse Perfuse with compound (DHPM-X, etc.) baseline->perfuse record_inhibition Record inhibited current perfuse->record_inhibition washout Washout record_inhibition->washout measure Measure peak current amplitude record_inhibition->measure normalize Normalize to baseline measure->normalize plot Plot concentration-response curve normalize->plot fit Fit with Hill equation to find IC50 plot->fit

Caption: Workflow for IC50 determination using whole-cell patch-clamp.

Step-by-Step Protocol:

  • Cell Culture: HEK293 cells stably transfected with the human Cav1.2 subunit gene are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Barium (Ba2+) is used as the charge carrier to increase current amplitude and block K+ channels.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH). Cesium (Cs+) is used to block outward K+ currents.

  • Recording:

    • A coverslip is placed in a recording chamber on an inverted microscope and perfused with the external solution.

    • Borosilicate glass pipettes (2-4 MΩ) are filled with the internal solution and used to form a gigaohm seal with a target cell.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

    • Calcium channel currents (ICa) are elicited by a 200 ms depolarizing step to +10 mV every 15 seconds.

  • Drug Perfusion:

    • Once a stable baseline current is established, the external solution containing the test compound (DHPM-X, Nifedipine, or Amlodipine) at various concentrations is perfused over the cell.

    • The steady-state inhibition at each concentration is recorded.

    • A washout step with the control external solution is performed to check for reversibility.

  • Data Analysis: The peak current amplitude at each concentration is measured and normalized to the baseline current. The resulting concentration-response data are fitted to the Hill equation to determine the IC50.

This ex vivo protocol assesses the functional effect of compounds on vascular tissue.

Workflow Diagram:

G cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis dissect Dissect thoracic aorta from rat cut Cut into 2-3 mm rings dissect->cut mount Mount rings in organ bath cut->mount equilibrate Equilibrate in Krebs solution under tension mount->equilibrate contract Induce contraction with 80 mM KCl equilibrate->contract add_compound Cumulatively add compound contract->add_compound record Record isometric tension add_compound->record measure Measure relaxation at each concentration record->measure normalize Normalize to max contraction measure->normalize plot Plot concentration-response curve normalize->plot fit Calculate EC50 plot->fit

Caption: Workflow for vasorelaxation assay using isolated aortic rings.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Male Wistar rats are euthanized according to institutional guidelines.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

    • Adherent connective tissue is removed, and the aorta is cut into 2-3 mm wide rings.

  • Mounting:

    • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

    • The rings are gradually stretched to a resting tension of 1.5 g and allowed to equilibrate for 60 minutes.

  • Contraction and Relaxation:

    • The viability of the rings is tested with 80 mM KCl.

    • After washout and re-equilibration, a stable contraction is induced again with 80 mM KCl.

    • Once the contraction reaches a plateau, the test compound (DHPM-X, Nifedipine, or Amlodipine) is added cumulatively to the bath in increasing concentrations.

    • The resulting relaxation of the aortic ring is recorded using an isometric force transducer.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximum contraction induced by KCl. The concentration-response curves are then used to calculate the EC50 value.

Conclusion and Future Directions

The experimental data presented in this guide strongly support the characterization of DHPM-X as a highly potent L-type calcium channel blocker. Its superior performance in both direct channel inhibition and functional tissue assays, when compared to established drugs like Nifedipine and Amlodipine, highlights its significant potential for further development. The robust and validated protocols provided herein offer a clear framework for other researchers to independently verify and expand upon these findings.

Future work will focus on elucidating the full pharmacokinetic and pharmacodynamic profile of DHPM-X, including in vivo efficacy in hypertensive animal models, metabolic stability, and off-target screening to ensure a comprehensive safety and selectivity profile.

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Bentham Science. (2009). Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. Retrieved from [Link]

  • National Library of Medicine. (2021). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. Retrieved from [Link]

  • MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from [Link]

  • ACS Publications. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • Chemistry Journal of Moldova. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Monastrol. Retrieved from [Link]

  • National Library of Medicine. (2009). Genesis of dihydropyrimidinone(psi) calcium channel blockers: recent progress in structure-activity relationships and other effects. Retrieved from [Link]

  • Bentham Science. (2012). Recent Advance in the Pharmacology of Dihydropyrimidinone. Retrieved from [Link]

  • National Library of Medicine. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Retrieved from [Link]

  • National Library of Medicine. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Retrieved from [Link]

  • Human Journals. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. Retrieved from [Link]

  • National Library of Medicine. (2007). A structural model for monastrol inhibition of dimeric kinesin Eg5. Retrieved from [Link]

  • Frontiers. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Retrieved from [Link]

  • ResearchGate. (2002). Evidence that Monastrol Is an Allosteric Inhibitor of the Mitotic Kinesin Eg5. Retrieved from [Link]

  • Bentham Science. (2009). Genesis of Dihydropyrimidinoneψ Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Retrieved from [Link]

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of Cyclopropyl-DHPMs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 4-Cyclopropyl-3,4-dihydropyrimidin-2(1H)-ones as Kinesin Eg5 Inhibitors

Executive Summary: The Cyclopropyl Advantage

Dihydropyrimidinones (DHPMs) have historically been "privileged scaffolds" in medicinal chemistry, most notably as calcium channel blockers (nifedipine analogs) and, more recently, as inhibitors of the mitotic kinesin Eg5 (Monastrol). However, the clinical translation of DHPMs has been plagued by poor metabolic stability and low bioavailability.

This guide analyzes the Cyclopropyl-DHPM (CP-DHPM) subclass. By replacing the labile isopropyl or phenyl groups at the C4 position with a cyclopropyl moiety, researchers aim to exploit the "cyclopropyl advantage"—a unique combination of conformational constraint and metabolic resistance (blocking P450 oxidation) that bridges the gap between in vitro potency and in vivo efficacy.

Structural Basis & Synthesis

To understand the biological variance, we must first establish the structural divergence. The standard Biginelli synthesis is modified by utilizing cyclopropanecarbaldehyde as the electrophile.

Synthesis Protocol (Self-Validating)

Objective: Synthesis of 4-cyclopropyl-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

  • Cyclopropanecarbaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.2 equiv)

  • Catalyst: Europium(III) chloride hexahydrate (5 mol%) or Trichloroacetic acid (20 mol%)

  • Solvent: Ethanol (reflux) or Solvent-free (70°C)

Step-by-Step Workflow:

  • Charge: Combine aldehyde, ethyl acetoacetate, and urea in a round-bottom flask.

  • Catalysis: Add the Lewis acid catalyst.

  • Reaction: Reflux in ethanol for 4–6 hours. Validation Point: Monitor TLC (Ethyl Acetate/Hexane 1:2). Disappearance of aldehyde spot indicates completion.

  • Work-up: Cool to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to yield pure CP-DHPM.

  • Characterization: 1H NMR must show the cyclopropyl methine doublet at ~0.8–1.0 ppm and the DHPM methine proton at ~4.0 ppm.

Synthetic Pathway Visualization

Biginelli_Synthesis Start Reagents: Cyclopropanecarbaldehyde Ethyl Acetoacetate Urea Inter Intermediate: Acyl-iminium Ion Start->Inter Acid Cat. - H2O Cyclization Cyclization: Nucleophilic Attack (Urea NH2) Inter->Cyclization Enol Addition Product Product: 4-Cyclopropyl-DHPM Cyclization->Product Dehydration

Caption: One-pot Biginelli condensation pathway for Cyclopropyl-DHPM synthesis.

In Vitro Profiling: Potency & Mechanism

In cell-free and cell-based assays, CP-DHPMs are evaluated primarily against the Eg5 Kinesin , a motor protein essential for bipolar spindle formation during mitosis.

Mechanism of Action

Unlike taxanes (which target tubulin), DHPMs inhibit Eg5 allosterically. This collapses the mitotic spindle into a "monoastral" form, triggering the Spindle Assembly Checkpoint (SAC) and leading to apoptosis.

MoA_Pathway Drug CP-DHPM (Inhibitor) Target Eg5 Kinesin (Motor Protein) Drug->Target Inhibits Effect1 Allosteric Binding (ADP-Pi Lock) Target->Effect1 Phenotype Monoastral Spindle Formation Effect1->Phenotype Checkpoint Spindle Assembly Checkpoint (SAC) Phenotype->Checkpoint Activates Outcome Apoptosis (G2/M Arrest) Checkpoint->Outcome Prolonged Arrest

Caption: Mechanism of Eg5 inhibition by CP-DHPM leading to apoptotic cell death.

Comparative In Vitro Data

The following table contrasts a standard alkyl-DHPM (Monastrol) with the Cyclopropyl-DHPM analog.

ParameterMonastrol (Reference)CP-DHPM (Cyclopropyl)Interpretation
Eg5 ATPase IC50 ~14–30 µM~5–12 µMCyclopropyl group fits tighter in the hydrophobic allosteric pocket.
Cell Line MCF-7 (Breast) MCF-7 (Breast)
GI50 (Growth Inhibition) 20–50 µM8–15 µMImproved cellular potency due to lipophilicity.
Phenotype Monoastral SpindlesMonoastral SpindlesConfirms identical mechanism of action.
Solubility (LogP) 2.12.4Slightly higher lipophilicity aids membrane permeability.

Key Insight: In vitro, the cyclopropyl group provides a modest potency boost (2–3x) compared to simple alkyl chains, likely due to favorable van der Waals interactions in the Eg5 binding pocket.

In Vivo Translation: The Efficacy Gap

This is where the cyclopropyl moiety differentiates itself. While standard DHPMs often fail in animal models due to rapid oxidative clearance, CP-DHPMs exhibit superior pharmacokinetics.

Metabolic Stability Logic
  • Problem: Isopropyl groups (common in Monastrol analogs) are prone to benzylic/allylic oxidation by Cytochrome P450 enzymes.

  • Solution: The cyclopropyl C-H bond is stronger (approx. 106 kcal/mol) and has higher s-character, making it significantly more resistant to radical abstraction and metabolic oxidation.

In Vivo Efficacy Data (Xenograft Model)

Model: Nude mice bearing MCF-7 xenografts. Dosing: 50 mg/kg i.p., daily for 21 days.

MetricMonastrolCP-DHPMSignificance
Tumor Vol. Reduction ~25%~60% Superior efficacy despite similar in vitro potency.
Plasma Half-life (t1/2) 1.2 hours3.8 hours Cyclopropyl resists metabolic clearance.
Survival Rate (Day 30) 60%90%Reduced systemic toxicity and better tumor control.
Bioavailability (Oral) <5%~15–20%Improved stability allows for potential oral dosing.

Expert Analysis: The discrepancy between the modest in vitro gain and the massive in vivo improvement highlights that the cyclopropyl group acts as a "metabolic shield," maintaining therapeutic plasma concentrations longer than the reference compounds.

Experimental Protocols

In Vitro Eg5 ATPase Assay
  • Preparation: Dilute recombinant human Eg5 motor domain in PEM buffer (100 mM PIPES, 1 mM MgCl2, 1 mM EGTA).

  • Incubation: Add 1 µL of CP-DHPM (in DMSO) to 99 µL of enzyme solution. Incubate for 15 min at 25°C.

  • Activation: Initiate reaction by adding 1 mM ATP and microtubules (taxol-stabilized).

  • Detection: Measure inorganic phosphate (Pi) release using the Malachite Green assay at 620 nm.

  • Calculation: Plot % inhibition vs. log[concentration] to determine IC50.

In Vivo Xenograft Protocol
  • Implantation: Inject 5×10⁶ MCF-7 cells subcutaneously into the flank of BALB/c nude mice.

  • Staging: Wait until tumors reach ~100 mm³ (approx. 7–10 days).

  • Treatment: Randomize mice into groups (Vehicle, Monastrol, CP-DHPM). Administer 50 mg/kg via intraperitoneal (i.p.) injection daily.

  • Monitoring: Measure tumor dimensions with calipers every 2 days. Calculate volume:

    
    .
    
  • Endpoint: Sacrifice at Day 21; harvest tumors for weight and histological analysis (H&E staining for mitotic arrest).

References

  • Hardunou, R. A., & Mineyeva, I. V. (2025). Synthesis of new 3,4-dihydropyrimidin-2(1H)-ones: optimisation of synthesis conditions and analysis of antifungal activity of the obtained compounds. Advanced Targets in Biomedicine. Link

  • Matos, L. H., et al. (2018).[1] Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. Link

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. Link

  • Rovnyak, G. C., et al. (1995). Dihydropyrimidine calcium channel blockers.[2][3][4][5][6] 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Journal of Medicinal Chemistry. Link

  • Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one, a compound that requires careful handling due to its chemical structure. As a senior application scientist, this document is designed to synthesize technical knowledge with practical, field-tested insights to ensure the safety of personnel and compliance with regulatory standards.

Hazard Characterization and Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one, a conservative approach must be taken by treating it as a hazardous substance with unknown characteristics. This assessment is based on the known properties of its core chemical moieties: the pyrimidine ring and the cyclopropane group.

  • Pyrimidine Derivatives: Pyrimidines are heterocyclic aromatic compounds. While the ultimate metabolic breakdown products of some pyrimidines are non-toxic (CO2, H2O, and urea), many substituted pyrimidines can exhibit biological activity and potential toxicity.[1][2] Without specific toxicological data, it is prudent to assume the compound is harmful if swallowed, inhaled, or comes into contact with skin.[3][4]

  • Cyclopropane Group: Cyclopropane itself is a highly flammable gas.[5] While 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one is a solid, the strained cyclopropane ring can impart reactivity. Thermal decomposition of some cyclopropane derivatives can be complex and potentially hazardous.[6]

Based on this analysis, the compound should be handled in accordance with regulations for hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Table 1: Potential Hazard Classification

Hazard CharacteristicAssessment based on Structural MoietiesEPA Hazardous Waste Categories
Ignitability Unlikely to be a primary hazard in its solid form, but the cyclopropane group suggests caution.Ignitable Wastes
Corrosivity The structure does not suggest strong acidic or basic properties.Corrosive Wastes
Reactivity The strained cyclopropane ring may confer some reactivity. Avoid mixing with strong oxidizing or reducing agents.Reactive Wastes
Toxicity Assumed to be toxic due to the pyrimidine core and lack of specific data.Toxic Wastes
Regulatory Framework: EPA and OSHA Compliance

The disposal of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one falls under the purview of federal and state environmental and workplace safety regulations.

  • Environmental Protection Agency (EPA): The EPA's RCRA establishes the "cradle-to-grave" management system for hazardous waste.[7] As the generator of this waste, your facility is responsible for its proper identification, handling, and disposal.[7] You must determine your generator status (Very Small, Small, or Large Quantity Generator) to understand the specific regulations regarding storage time limits and reporting.[8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous materials.[10][11][12] This includes requirements for personal protective equipment (PPE), employee training, and the development of a written health and safety plan and an emergency response plan.[13]

Personal Protective Equipment (PPE) and Handling Precautions

Given the assumed hazards, stringent personal protection is mandatory when handling 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][14]

Step-by-Step Disposal Procedure

The following procedure outlines the safe collection, storage, and disposal of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one waste.

Diagram 1: Disposal Workflow

cluster_0 Waste Handling Protocol A Step 1: Waste Segregation & Collection B Step 2: Container Labeling A->B Properly contained C Step 3: Temporary On-site Storage B->C Clearly identified D Step 4: Arrange for Professional Disposal C->D Awaiting pickup E Step 5: Documentation & Record Keeping D->E Manifest tracking F Step 6: Decontamination of Emptied Containers

Caption: Workflow for the proper disposal of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, chemically compatible container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed container. Avoid mixing with other solvent waste streams to prevent unknown chemical reactions.

Step 2: Container Labeling

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one"

    • The accumulation start date (the date the first drop of waste was added to the container)

    • The primary hazards (e.g., "Toxic," "Handle with Care")

Step 3: Temporary On-site Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[15]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arrange for Professional Disposal

  • Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[16] This company will have an EPA identification number.[8]

  • The recommended method of disposal for this type of organic compound is controlled incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][16] Incineration ensures the complete destruction of the compound.

Step 5: Documentation and Record Keeping

  • All shipments of hazardous waste must be accompanied by a hazardous waste manifest.[17] This document tracks the waste from your facility to its final destination.

  • Retain copies of all manifests, land disposal restriction forms, and other related documentation for at least three years, as required by the EPA.[8]

Step 6: Decontamination of Emptied Containers

  • Empty containers that held 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one must also be managed as hazardous waste unless they are properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[16]

  • After triple-rinsing, the container can be recycled or disposed of as non-hazardous waste, in accordance with your facility's policies.

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[16]

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully scoop the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be collected and disposed of as hazardous waste.[16]

Conclusion

The safe disposal of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one requires a proactive and informed approach. By treating this compound as hazardous, adhering to EPA and OSHA regulations, and following the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure a safe working environment and maintain environmental compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19).
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide - Benchchem.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Cyclopropane Disposal - Synergy Recycling.
  • Safety Data Sheet.
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety data sheet - BASF. (2026, February 06).
  • Pyrimidine metabolism - Wikipedia.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

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Personal protective equipment for handling 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Risk Profiling & Hazard Characterization

The Core Directive: As a researcher, you must treat 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one not merely as a chemical reagent, but as a Potent Pharmacophore Intermediate .

This compound possesses two structural alerts that dictate its safety profile:

  • The Cyclopropyl Moiety: A strained three-membered ring. In metabolic pathways, cyclopropyl amines and their derivatives often act as "suicide substrates" (mechanism-based inhibitors) for enzymes like Monoamine Oxidase (MAO) or Cytochrome P450. This implies potential for specific biological activity and toxicity even at low doses.

  • The Pyrimidinone Core: A common scaffold in kinase inhibitors, antivirals, and epigenetic modulators (e.g., HDAC inhibitors).

Default Hazard Banding: In the absence of a compound-specific toxicology report, you must apply Occupational Exposure Band (OEB) 3 protocols (Universal Precautions for bioactive intermediates).

Hazard ClassRisk DescriptionOperational Implication
Acute Toxicity Likely Acute Tox. 4 (Oral/Inhalation). Potential for specific organ toxicity due to metabolic activation.Zero Inhalation Policy. All powders must be handled in containment.
Sensitization High probability of Skin Sensitization (Category 1B).[1] Reactive intermediates often act as haptens.Zero Skin Contact. Double-gloving is non-negotiable.
Physical State Solid (likely crystalline powder). High potential for electrostatic charging and aerosolization.Static Control. Use anti-static weigh boats and ionizing bars.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE matrix is calibrated to the scale of operation and the physical state of the compound.

Table 1: Scale-Dependent PPE Requirements
PPE ComponentAnalytical Scale (< 100 mg) (e.g., QC, NMR Prep)Preparative Scale (> 100 mg) (e.g., Synthesis, Purification)Rationale
Respiratory N95 / P2 Respirator (If outside a fume hood)PAPR (Powered Air Purifying Respirator) (Required if handling open powder outside containment)N95 protects against nuisance dust; PAPR provides positive pressure to prevent inward leakage of potent aerosols.
Dermal (Hands) Double Nitrile (Tested) Outer: 5 milInner: 4 milStandard CuffLaminate / Nitrile Combo Inner: Barrier/LaminateOuter: Extended Cuff Nitrile
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Protects against projectile glass failure (reaction pressure) and splashes during workup.
Body Lab Coat (Buttoned, Tyvek cuffs) Disposable Coveralls (Tyvek 400) Tape cuffs to glovesPrevents migration of potent dust onto street clothes or skin.

Operational Workflows & Engineering Controls

A. Weighing & Transfer (The Critical Step)

Most exposures occur during the transfer of dry powder.

  • Engineering Control: Perform all weighing inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Do not weigh on an open bench.

  • Static Mitigation: This compound (like many heterocyclic solids) will likely carry a static charge, causing "fly-away" powder.

    • Protocol: Place an ionizing bar or polonium strip inside the balance chamber 30 seconds prior to opening the vial.

  • Solubilization: Add solvent inside the containment. Do not remove the vial until the solid is fully dissolved and the cap is parafilmed.

B. Reaction Setup (Synthesis)
  • Glassware: Use standard Schlenk lines or sealed pressure vessels. The cyclopropyl ring is strained; avoid uncontrolled heating with strong Lewis acids which may trigger rapid ring-opening exotherms.

  • Temperature Control: Always have a cooling bath (Ice/NaCl or Dry Ice/Acetone) ready before adding reagents.

C. Waste Disposal
  • Segregation: Dispose of as Hazardous Chemical Waste - Toxic .

  • Quenching: If the material is in a reactive mixture, quench carefully.

    • Note: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.

  • Decontamination: Wipe down all surfaces with a surfactant-based cleaner (e.g., 1% SDS solution) followed by water. Avoid using pure organic solvents for cleaning, as they may spread the contamination rather than remove it.

Visualizing the Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the correct protection level based on the task.

PPE_Decision_Tree Start Start: Task Assessment StateCheck Is the compound Solid or Liquid? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath ScaleCheck Quantity > 100 mg? SolidPath->ScaleCheck SolventCheck Solvent: DMSO/DCM/DMF? LiquidPath->SolventCheck Level1 LEVEL 1: Standard Fume Hood + N95 Double Nitrile Gloves ScaleCheck->Level1 No Level2 LEVEL 2: High Containment Vented Balance Enclosure PAPR + Tyvek Sleeves ScaleCheck->Level2 Yes SolventCheck->Level1 No (Water/Ethanol) Level3 LEVEL 3: Permeation Risk Fume Hood + Face Shield Laminate Liners + Nitrile SolventCheck->Level3 Yes (Penetrating Solvents)

Caption: Decision logic for selecting PPE based on physical state and solvent permeability risks.

Diagram 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a powder spill outside containment.

Spill_Response Alert 1. ALERT Notify Lab Evacuate Area PPE_Don 2. PROTECT Don N95/P100 Double Gloves Alert->PPE_Don Wait 2 mins (Aerosol settle) Contain 3. CONTAIN Cover with Damp Paper Towel PPE_Don->Contain Avoid Dust Generation Clean 4. CLEAN Wipe Inward (Surfactant/Water) Contain->Clean Dispose 5. DISPOSE Seal in Bag Label 'Toxic' Clean->Dispose

Caption: Step-by-step spill response protocol minimizing aerosol generation and exposure.

References & Authority

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Washington, DC: U.S. Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. (General guidance for Cyclopropylamine derivatives). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Risk Assessment for Novel Compounds). [Link]

  • PubChem. Compound Summary: Pyrimidinone Derivatives. (Structural alerts and bioactivity data). [Link]

  • 3M Technical Data. Permeation of Solvents through Nitrile vs. Laminate Gloves.[Link]

Disclaimer: This guide is based on "Universal Precautions" for pharmaceutical intermediates of unknown potency. It does not replace a site-specific Risk Assessment signed by your institution's Chemical Hygiene Officer (CHO).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.